molecular formula C9H18O B12942481 Propoxycyclohexane

Propoxycyclohexane

Cat. No.: B12942481
M. Wt: 142.24 g/mol
InChI Key: MAHQPELWLUTHNP-UHFFFAOYSA-N
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Description

Propoxycyclohexane is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

propoxycyclohexane

InChI

InChI=1S/C9H18O/c1-2-8-10-9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI Key

MAHQPELWLUTHNP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycyclohexane is a cycloaliphatic ether with potential applications as a solvent and intermediate in organic synthesis. A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly within the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the known physical characteristics of this compound. Due to a scarcity of experimentally determined data in peer-reviewed literature, this guide presents computed properties sourced from robust chemical databases. Furthermore, it details the standard experimental protocols for the determination of key physical properties, offering a framework for empirical validation.

Core Physical Properties of this compound

While experimentally derived data for this compound are not widely available, computational models provide reliable estimates for its fundamental physical properties. The following table summarizes these computed values.

PropertyValueSource
Molecular Formula C₉H₁₈OPubChem
Molecular Weight 142.24 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 142.135765193 DaPubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

General Physical Characteristics of Ethers

This compound belongs to the ether class of organic compounds. The physical properties of ethers are dictated by the C-O-C linkage. Ethers are generally colorless, volatile liquids with characteristic odors.[2] Due to the electronegativity difference between oxygen and carbon, ethers possess a net dipole moment, rendering them weakly polar.[2][3][4][5]

Unlike alcohols, ethers cannot act as hydrogen bond donors, which results in significantly lower boiling points compared to alcohols of similar molecular weight.[3][4] However, the oxygen atom can act as a hydrogen bond acceptor, allowing for some solubility in protic solvents like water, particularly for ethers with fewer than five carbon atoms.[2][4] The solubility of ethers in water decreases as the size of the hydrophobic alkyl groups increases.[2][4] Ethers are readily soluble in a wide range of organic solvents.[4]

Experimental Protocols for Physical Property Determination

To facilitate the empirical validation of the computed properties of this compound, the following standard experimental methodologies are described.

Boiling Point Determination

The boiling point is a critical physical constant for liquid compounds. Two common methods for its determination are distillation and the micro-boiling point (Thiele tube) method.

  • Distillation Method: This technique is suitable when a sufficient quantity of the liquid (typically >5 mL) is available and also serves as a method of purification.[6][7] The liquid is heated in a distillation apparatus, and the temperature at which the vapor phase is in equilibrium with the liquid phase is recorded as the boiling point.[6]

  • Micro-Boiling Point Method (Thiele Tube): This method is ideal for small sample volumes. A small amount of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[7]

Melting Point Determination

Should this compound be a solid at room temperature or for the determination of its freezing point, the melting point can be determined using a capillary method.

  • Capillary Method: A small, powdered sample of the solid is packed into a capillary tube. The tube is then heated in a melting point apparatus or a Thiele tube. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[8][9][10] For pure compounds, this range is typically narrow.[8][10]

Density Determination

The density of a liquid can be determined using several methods, including the use of a pycnometer or by direct mass and volume measurements.

  • Pycnometer Method: A pycnometer is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11]

  • Mass and Volume Measurement: A known volume of the liquid is accurately measured using a graduated cylinder or pipette and its mass is determined using an analytical balance. The density is then calculated as mass divided by volume.[12][13][14]

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for identification.

  • Abbe Refractometer: The most common instrument for measuring the refractive index of a liquid is the Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring a dividing line between light and dark fields into view. The refractive index is then read directly from a calibrated scale.

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

  • Qualitative Method: A small amount of this compound (e.g., 50 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent. The mixture is agitated, and the solubility is observed. Miscibility is determined by the formation of a single liquid phase.[3]

  • Quantitative Method (Isothermal Equilibrium Method): An excess amount of this compound is added to a known volume of the solvent in a sealed container at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of this compound in the saturated solution is then determined by a suitable analytical technique, such as gas chromatography.

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism.[15][16][17][18]

Reaction: Cyclohexanol is deprotonated by a strong base, such as sodium hydride, to form the cyclohexoxide anion. This alkoxide then acts as a nucleophile and attacks an n-propyl halide (e.g., 1-bromopropane), displacing the halide and forming this compound.

General Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium hydride is suspended in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Cyclohexanol, dissolved in dry THF, is added dropwise to the suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • 1-Bromopropane is then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

  • After cooling, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_property_determination Physical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesize this compound (e.g., Williamson Ether Synthesis) Purification Purify by Distillation Synthesis->Purification BoilingPoint Boiling Point (Distillation or Thiele Tube) Purification->BoilingPoint Pure Sample Density Density (Pycnometer or Mass/Volume) Purification->Density Pure Sample RefractiveIndex Refractive Index (Abbe Refractometer) Purification->RefractiveIndex Pure Sample Solubility Solubility (Qualitative & Quantitative) Purification->Solubility Pure Sample MeltingPoint Melting/Freezing Point (Capillary Method) Purification->MeltingPoint Pure Sample DataCompilation Compile Data in Table BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation MeltingPoint->DataCompilation Report Generate Technical Report DataCompilation->Report

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of Propoxycyclohexane

This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound. It covers the molecular architecture, conformational analysis, and key physicochemical properties. This document also outlines representative experimental protocols for the structural elucidation of this compound, intended to support research and development activities.

Molecular Structure and Identification

This compound is an ether with the chemical formula C9H18O.[1] Its structure consists of a cyclohexane (B81311) ring bonded to a propoxy group (-O-CH2CH2CH3) via an ether linkage. The systematic IUPAC name for this compound is this compound.[1]

The molecule is composed of a saturated six-membered carbon ring (cyclohexane) and a three-carbon alkyl chain (propoxy). The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C9H18O[1]
InChI InChI=1S/C9H18O/c1-2-8-10-9-6-4-3-5-7-9/h9H,2-8H2,1H3[1]
InChIKey MAHQPELWLUTHNP-UHFFFAOYSA-N[1]
SMILES CCCOC1CCCCC1[1]

Chemical Bonding and Hybridization

The bonding in this compound is characterized by single covalent bonds (sigma bonds).

  • Cyclohexane Ring: The carbon atoms within the cyclohexane ring are sp3 hybridized, forming a tetrahedral geometry with bond angles approximating 109.5°. This hybridization allows for the formation of the flexible, non-planar ring structure.

  • Propoxy Group: The carbon atoms in the propyl chain are also sp3 hybridized.

  • Ether Linkage: The oxygen atom of the ether group is sp3 hybridized. Two of the four sp3 hybrid orbitals form sigma bonds with the adjacent carbon atoms (one on the cyclohexane ring and one on the propyl group). The other two sp3 hybrid orbitals are occupied by lone pairs of electrons. The C-O-C bond angle is expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the repulsion from the lone pairs.

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a stable chair conformation to minimize angular and torsional strain.[2][3] The propoxy group can occupy either an axial or an equatorial position on the chair conformer. These two conformations are in equilibrium through a process known as a ring flip.

The relative stability of the two conformers is determined by steric interactions.[3]

  • Equatorial Conformer: When the propoxy group is in the equatorial position, it is pointed away from the rest of the ring, minimizing steric hindrance. This is the more stable and, therefore, the major conformation.

  • Axial Conformer: When the propoxy group is in the axial position, it experiences steric repulsion with the axial hydrogen atoms on carbons 3 and 5 of the ring. This is known as 1,3-diaxial interaction, which destabilizes this conformation.[4]

The equilibrium between the two chair conformations lies heavily towards the more stable equatorial conformer. The energy difference is primarily due to the steric bulk of the propoxy group.

G Axial Axial-Propoxycyclohexane TS Half-Chair/Twist-Boat Axial->TS Ring Flip Equatorial Equatorial-Propoxycyclohexane TS->Equatorial G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Final Structure start This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) start->NMR FTIR FT-IR Spectroscopy start->FTIR MS Mass Spectrometry start->MS Structure Connectivity & Stereochemistry NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final Structural Elucidation Structure->Final Functional_Groups->Final Mol_Weight->Final

References

An In-depth Technical Guide to the Williamson Ether Synthesis of Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis mechanism for the preparation of propoxycyclohexane. It includes detailed reaction pathways, potential side reactions, experimental considerations, and expected analytical data.

Core Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1]

For the synthesis of this compound, two primary routes are theoretically possible:

  • Route A: The reaction of sodium propoxide with a cyclohexyl halide.

  • Route B: The reaction of sodium cyclohexoxide with a propyl halide.

Due to the SN2 nature of the reaction, the choice of reactants is critical to maximize the yield of the desired ether and minimize competing side reactions, primarily E2 elimination.[2]

Mechanistic Pathways and Stereochemistry

The core of the Williamson ether synthesis is the backside attack of the nucleophilic alkoxide on the carbon atom bearing the leaving group (typically a halide). This concerted mechanism, where bond formation and bond cleavage occur simultaneously, leads to an inversion of stereochemistry at the electrophilic carbon.[3]

Preferred Synthetic Route for this compound

For the synthesis of this compound, Route B is strongly preferred. This is because the SN2 reaction is highly sensitive to steric hindrance at the electrophilic center.[2]

  • Route A (Disfavored): Involves a secondary alkyl halide (cyclohexyl halide). The alkoxide (propoxide) is a strong base, and its attack on the sterically hindered secondary carbon of the cyclohexane (B81311) ring will lead to a significant amount of the E2 elimination product, cyclohexene.[4]

  • Route B (Favored): Utilizes a primary alkyl halide (e.g., 1-bromopropane). The cyclohexoxide ion, while a reasonably strong base, will preferentially act as a nucleophile and attack the less sterically hindered primary carbon of the propyl halide. This pathway significantly favors the desired SN2 substitution to yield this compound.

The general reaction scheme for the favored synthesis is as follows:

  • Deprotonation: Cyclohexanol (B46403) is deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium cyclohexoxide nucleophile.

  • SN2 Attack: The cyclohexoxide ion then attacks the primary alkyl halide (e.g., 1-bromopropane), displacing the bromide ion and forming this compound.

Experimental Protocols

Preparation of Sodium Cyclohexoxide

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired amount of cyclohexanol.

  • Dissolve the cyclohexanol in the anhydrous solvent.

  • Under a nitrogen atmosphere, carefully add sodium hydride in small portions. The reaction will evolve hydrogen gas, so adequate ventilation is crucial.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexoxide.

Synthesis of this compound

Materials:

  • Sodium cyclohexoxide solution (from step 3.1)

  • 1-Bromopropane (B46711) (or 1-iodopropane)

  • Anhydrous solvent (as used in step 3.1)

Procedure:

  • To the freshly prepared solution of sodium cyclohexoxide, add 1-bromopropane dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C and maintain it for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclohexanol100.16161.10.962
1-Bromopropane122.99711.35
This compound142.24Not AvailableNot Available
Typical Reaction Conditions and Yield
ParameterValueReference
Temperature50-100 °C[1]
Reaction Time1-8 hours[1]
SolventsAcetonitrile, N,N-Dimethylformamide (DMF)[1]
Expected Yield50-95% (laboratory scale)[1][3]

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic data can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6Triplet2H-O-CH₂ -CH₂-CH₃
~3.2 - 3.4Multiplet1H-O-CH -(CH₂)₅
~1.5 - 1.8Multiplet2H-O-CH₂-CH₂ -CH₃
~1.1 - 1.9Multiplet10HCyclohexyl protons
~0.9Triplet3H-O-CH₂-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound is expected to show signals in the following regions:

Chemical Shift (δ, ppm)Assignment
~70 - 80-O-C H-(CH₂)₅
~65 - 75-O-C H₂-CH₂-CH₃
~20 - 40Cyclohexyl carbons
~20 - 25-O-CH₂-C H₂-CH₃
~10 - 15-O-CH₂-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2850 - 3000C-H stretchAlkane
1050 - 1150C-O stretchEther

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + NaH NaH NaH H2 H₂ (gas) Cyclohexoxide_ref Sodium Cyclohexoxide PropylBromide 1-Bromopropane This compound This compound NaBr NaBr Cyclohexoxide_ref->this compound + 1-Bromopropane

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Cyclohexanol in Anhydrous Solvent Add_NaH Add NaH portion-wise (Formation of Sodium Cyclohexoxide) Start->Add_NaH Add_Propyl_Bromide Add 1-Bromopropane Add_NaH->Add_Propyl_Bromide Reflux Heat at 50-100 °C (1-8 hours) Add_Propyl_Bromide->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Drying Dry Organic Layer Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product Pure this compound Purification->Product

References

Spectroscopic Analysis of Propoxycyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propoxycyclohexane (C₉H₁₈O, Molecular Weight: 142.24 g/mol ), a saturated ether. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational prediction tools and is intended to be a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.45t2HO-CH₂ -CH₂-CH₃
3.25m1HO-CH -(CH₂)₅
1.75 - 1.85m2HCyclohexyl H (axial, adjacent to O-CH)
1.60sextet2HO-CH₂-CH₂ -CH₃
1.20 - 1.40m8HCyclohexyl H (remaining)
0.92t3HO-CH₂-CH₂-CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon Atom
77.5C H-O
70.0O-C H₂-CH₂-CH₃
32.0Cyclohexyl C (adjacent to C-O)
26.0Cyclohexyl C
24.5Cyclohexyl C
23.0O-CH₂-C H₂-CH₃
10.5O-CH₂-CH₂-C H₃

Predicted in CDCl₃.

Infrared (IR) Spectroscopy

Ethers are primarily characterized by a strong C-O stretching absorption in the fingerprint region of the IR spectrum.[1][2][3][4][5] The absence of strong absorptions for O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) groups is also indicative of an ether.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
2850 - 2960Strong, SharpC-H Stretch (Alkyl)
1445 - 1470MediumC-H Bend (CH₂)
1370 - 1380WeakC-H Bend (CH₃)
1080 - 1150Strong, BroadC-O Stretch (Ether)
Mass Spectrometry (MS)

The mass spectrum of an ether is typically characterized by fragmentation via cleavage of the C-C bond alpha to the oxygen atom.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Proposed Fragment
14215[M]⁺ (Molecular Ion)
11340[M - C₂H₅]⁺
99100 (Base Peak)[M - C₃H₇]⁺
8360[C₆H₁₁]⁺ (Cyclohexyl cation)
5785[C₄H₉]⁺ or [C₃H₅O]⁺
4370[C₃H₇]⁺ (Propyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube and cap

  • Pipette

  • Vortex mixer (optional)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

    • Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.

    • Using a pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.

    • Set the appropriate acquisition parameters for either ¹H or ¹³C NMR, including the number of scans, spectral width, and relaxation delay.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) and holder

  • Pipette

  • Acetone (B3395972) and lens paper for cleaning

Procedure:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and wipe with a lint-free tissue.

    • Place one to two drops of liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂, H₂O).

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

    • Label the significant absorption bands with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Sample introduction system (e.g., direct injection or via Gas Chromatography - GC)

  • Volatile solvent (if using GC-MS)

Procedure:

  • Sample Introduction:

    • Direct Infusion: Introduce a small amount of the neat liquid sample directly into the ion source via a heated probe or syringe pump.

    • GC-MS: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane). Inject the solution into the gas chromatograph, where the compound will be separated and then introduced into the mass spectrometer.

  • Ionization and Analysis:

    • The sample is vaporized and then ionized in the ion source (for EI, typically with a 70 eV electron beam).

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis_NMR Data Analysis: Chemical Shifts, Multiplicity, Integration, Connectivity NMR->Data_Analysis_NMR Data_Analysis_IR Data Analysis: Functional Group Identification IR->Data_Analysis_IR Data_Analysis_MS Data Analysis: Molecular Weight, Fragmentation Pattern MS->Data_Analysis_MS Structure_Elucidation Structure Elucidation and Verification Data_Analysis_NMR->Structure_Elucidation Data_Analysis_IR->Structure_Elucidation Data_Analysis_MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Propoxycyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propoxycyclohexane in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the theoretical principles governing its solubility, presents a qualitative solubility profile, and provides a detailed experimental protocol for the precise quantitative determination of its solubility. This information is crucial for professionals in drug development and chemical research, where understanding the solubility of ether compounds like this compound is essential for reaction optimization, formulation development, and purification processes.

Physicochemical Properties of this compound

This compound (C9H18O) is an ether with a molecular weight of 142.24 g/mol .[1] Its structure consists of a polar ether group (-O-) linking a propyl group and a nonpolar cyclohexane (B81311) ring. This combination of a polar functional group and a significant nonpolar hydrocarbon component dictates its solubility behavior in various organic solvents. The general principle of "like dissolves like" is the primary determinant of its solubility profile.

PropertyValue
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCOC1CCCCC1[1]

Qualitative Solubility Profile

Based on the chemical structure of this compound, a qualitative solubility profile in common organic solvents can be predicted. Ethers are generally good solvents for a variety of organic compounds and are themselves soluble in many organic solvents.[2] The large nonpolar cyclohexane and propyl groups suggest good solubility in nonpolar and weakly polar solvents. The presence of the ether oxygen allows for some interaction with polar solvents.

SolventSolvent TypePredicted Solubility of this compoundRationale
Hexane Nonpolar, AproticHigh"Like dissolves like"; both are predominantly nonpolar hydrocarbons.
Toluene Nonpolar, AproticHighBoth are nonpolar, and toluene's aromatic ring can interact favorably with the cyclohexane ring.
Diethyl Ether Weakly Polar, AproticHighBoth are ethers, leading to favorable intermolecular interactions.
Chloroform Weakly Polar, AproticHighThis compound should be readily soluble in this common organic solvent.
Ethyl Acetate (B1210297) Moderately Polar, AproticModerate to HighThe ester group of ethyl acetate can interact with the ether group of this compound.
Acetone (B3395972) Polar, AproticModerateThe polar ketone group of acetone can interact with the ether group, but the overall polarity difference may limit miscibility compared to less polar solvents.
Ethanol (B145695) Polar, ProticModerate to LowThe hydroxyl group of ethanol can form hydrogen bonds with the ether oxygen, but the large nonpolar part of this compound may limit solubility.
Methanol (B129727) Polar, ProticLowSimilar to ethanol, but the higher polarity of methanol may further reduce solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a common approach for determining the solubility of a liquid in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vials with airtight seals

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct second phase of this compound ensures that the solution is saturated.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the mixture to settle at the controlled temperature until the two phases are clearly separated.

    • Carefully extract a known volume of the solvent phase (the supernatant) using a pre-calibrated pipette, ensuring that none of the undissolved this compound is collected.

    • Dilute the collected sample with a known volume of the same organic solvent in a volumetric flask to bring the concentration into the analytical range of the chosen instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated analytical method, such as gas chromatography (GC), to determine the concentration of this compound.

    • Prepare a series of standard solutions of this compound in the same solvent to create a calibration curve.

    • From the calibration curve, determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), moles of solute per liter of solution (mol/L), or mole fraction.

    • Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow start Start: Prepare Materials prepare_solution Prepare Saturated Solution (Excess this compound in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate sample Collect Aliquot of Supernatant equilibrate->sample dilute Dilute Sample to Known Volume sample->dilute analyze Analyze by Calibrated Method (e.g., GC) dilute->analyze calculate Calculate Solubility from Concentration analyze->calculate end End: Report Solubility Data calculate->end

Workflow for determining this compound solubility.

References

The Discovery and Enduring Utility of Cyclohexyl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl ethers, a class of organic compounds characterized by a cyclohexane (B81311) ring bonded to an alkoxy group, have carved a niche in various scientific and industrial domains since their implicit synthesis in the early 20th century. While a singular "discovery" event is not well-documented, their preparation became feasible with the advent of catalytic hydrogenation techniques pioneered by chemists like Paul Sabatier. This guide provides a comprehensive overview of the historical context, key synthetic methodologies, physical properties, and burgeoning applications of cyclohexyl ethers, with a particular focus on their role in medicinal chemistry as exemplified by their interaction with the sigma-2 receptor.

Historical Perspective: An Indirect Discovery

The history of cyclohexyl ethers is intrinsically linked to the development of catalytic hydrogenation. While earlier ether synthesis methods existed, the reliable and efficient saturation of aromatic rings to their cycloalkane counterparts was a critical breakthrough.

Paul Sabatier's Pioneering Work: In the early 1900s, French chemist Paul Sabatier was awarded the Nobel Prize for his work on the hydrogenation of organic compounds in the presence of finely divided metals like nickel. His research demonstrated the conversion of benzene (B151609) to cyclohexane, a foundational reaction that paved the way for the synthesis of a vast array of cyclohexane derivatives, including their ethers. While Sabatier's primary focus was on the hydrogenation of hydrocarbons and other functional groups, his methods laid the essential groundwork for accessing the cyclohexyl scaffold from readily available aromatic precursors. The subsequent application of established etherification reactions to cyclohexanol (B46403), itself derivable from the hydrogenation of phenol, marked the practical beginning of cyclohexyl ether chemistry.

Key Synthetic Methodologies

The synthesis of cyclohexyl ethers can be broadly categorized into three primary strategies, each with its own set of advantages and limitations.

Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson reaction, involves the SN2 reaction of an alkoxide with an alkyl halide. In the context of cyclohexyl ethers, this typically involves the deprotonation of cyclohexanol to form the cyclohexoxide anion, which then displaces a halide from a suitable alkyl halide.

Experimental Protocol: Synthesis of Cyclohexyl Ethyl Ether [1]

  • Materials:

    • Cyclohexanol (1.0 mol)

    • Sodium metal (1.0 mol)

    • Ethyl iodide (1.0 mol)

    • Anhydrous diethyl ether (as solvent)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, sodium metal is added to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cyclohexanol, dissolved in anhydrous diethyl ether, is added dropwise to the sodium suspension with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

    • After the complete addition of cyclohexanol and the cessation of hydrogen evolution (indicating the formation of sodium cyclohexoxide), ethyl iodide is added dropwise.

    • The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude cyclohexyl ethyl ether is purified by fractional distillation.

Logical Relationship: Williamson Ether Synthesis of Cyclohexyl Ethers

Williamson_Ether_Synthesis Cyclohexanol Cyclohexanol Cyclohexoxide Cyclohexoxide Ion (Nucleophile) Cyclohexanol->Cyclohexoxide Deprotonation Base Strong Base (e.g., NaH, Na) Base->Cyclohexoxide Cyclohexyl_Ether Cyclohexyl Ether (R-O-Cyclohexyl) Cyclohexoxide->Cyclohexyl_Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) (Electrophile) Alkyl_Halide->Cyclohexyl_Ether Salt Salt (NaX)

Caption: Williamson synthesis of cyclohexyl ethers via SN2 displacement.

Acid-Catalyzed Dehydration of Cyclohexanol

The acid-catalyzed dehydration of two molecules of cyclohexanol can lead to the formation of dicyclohexyl ether. This reaction is typically performed at lower temperatures to favor ether formation over the competing elimination reaction that yields cyclohexene (B86901).

Experimental Protocol: Synthesis of Dicyclohexyl Ether

  • Materials:

    • Cyclohexanol (2.0 mol)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • Cyclohexanol is placed in a round-bottom flask equipped with a distillation apparatus.

    • A catalytic amount of concentrated sulfuric acid is carefully added to the cyclohexanol with cooling and stirring.

    • The mixture is gently heated. The temperature is carefully controlled to favor etherification over dehydration to cyclohexene (typically below 140°C).

    • The dicyclohexyl ether and any unreacted cyclohexanol are distilled from the reaction mixture.

    • The distillate is washed with a dilute sodium hydroxide (B78521) solution to neutralize any remaining acid, followed by washing with water and brine.

    • The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).

    • The crude product is purified by fractional distillation.

Workflow: Acid-Catalyzed Synthesis of Dicyclohexyl Ether

Acid_Catalyzed_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Cyclohexanol Cyclohexanol Protonation Protonation of Hydroxyl Group Cyclohexanol->Protonation Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by a Second Cyclohexanol Molecule Protonation->Nucleophilic_Attack Deprotonation_Product Deprotonation to Yield Dicyclohexyl Ether Nucleophilic_Attack->Deprotonation_Product Dicyclohexyl_Ether Dicyclohexyl Ether Deprotonation_Product->Dicyclohexyl_Ether Water Water Deprotonation_Product->Water

Caption: Key steps in the acid-catalyzed formation of dicyclohexyl ether.

Catalytic Hydrogenation of Aryl Ethers

The catalytic hydrogenation of aryl ethers, such as anisole (B1667542) (methoxybenzene), provides a direct route to the corresponding cyclohexyl ethers. This method benefits from the wide availability of substituted phenols and anilines.

Experimental Protocol: Synthesis of Cyclohexyl Methyl Ether from Anisole

  • Materials:

    • Anisole (1.0 mol)

    • Hydrogen gas

    • Rhodium-on-alumina or Nickel catalyst

    • Ethanol (solvent)

  • Procedure:

    • Anisole and the catalyst are placed in a high-pressure autoclave.

    • The solvent (ethanol) is added, and the autoclave is sealed.

    • The system is purged with hydrogen gas to remove air.

    • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).

    • The mixture is heated to the reaction temperature (e.g., 100-150°C) and stirred vigorously.

    • The reaction is monitored by observing the drop in hydrogen pressure.

    • Once the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed by distillation.

    • The resulting cyclohexyl methyl ether is purified by fractional distillation.

Physical and Chemical Properties

The physical properties of cyclohexyl ethers are influenced by the nature of the alkyl or aryl group attached to the ether oxygen. In general, they are colorless liquids with characteristic ether-like odors. The cyclohexane ring imparts a significant nonpolar character, affecting their solubility.

Cyclohexyl Ether DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Cyclohexyl Methyl EtherC₇H₁₄O114.19-135-1360.897
Cyclohexyl Ethyl EtherC₈H₁₆O128.21-148-1500.883
Dicyclohexyl EtherC₁₂H₂₂O182.30-27238-2390.914
Cyclohexyl Vinyl Ether[2]C₈H₁₄O126.20-147-1480.891
Allyl Cyclohexyl Ether[3]C₉H₁₆O140.22-174-1760.886
Butyl Cyclohexyl Ether[4]C₁₀H₂₀O156.27-188-1900.865
p-Cyclohexyl Phenyl Ethyl Ether[5]C₁₄H₂₀O204.31-290-292-

Applications in Medicinal Chemistry: The Sigma-2 Receptor Connection

Cyclohexyl ethers are present in a number of biologically active molecules. A prominent example is their incorporation into ligands for the sigma-2 (σ₂) receptor, which has been identified as the transmembrane protein TMEM97. The σ₂ receptor is overexpressed in various cancer cell lines, making it an attractive target for the development of novel anti-cancer therapeutics.

Sigma-2 Receptor-Mediated Apoptosis

Agonists of the σ₂ receptor containing a cyclohexyl ether moiety, such as derivatives of the compound PB28, have been shown to induce a novel form of programmed cell death (apoptosis) in cancer cells.[6][7][8] This apoptotic pathway is notably independent of the well-characterized caspase and p53 signaling cascades, suggesting a unique mechanism of action that could be effective in cancers resistant to conventional chemotherapies.

The precise mechanism of σ₂ receptor-mediated apoptosis is still under active investigation, but it is known to involve the dysregulation of intracellular calcium signaling and the induction of cellular stress. While TMEM97 has been identified as the σ₂ receptor, some studies suggest that its role in mediating cell death induced by σ₂ ligands may be complex and potentially independent of direct binding.

Signaling Pathway: Sigma-2 Receptor-Mediated Caspase-Independent Apoptosis

Sigma2_Apoptosis cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sigma2_Ligand Cyclohexyl Ether-Containing Sigma-2 Ligand (e.g., PB28 derivative) Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor Binds Ca_Signaling Altered Ca2+ Signaling Sigma2_Receptor->Ca_Signaling Modulates Cellular_Stress Cellular Stress Ca_Signaling->Cellular_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Leads to Apoptosis Caspase-Independent Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers

Caption: Proposed pathway for caspase-independent apoptosis induced by sigma-2 receptor agonists.

Conclusion

From their theoretical underpinnings in the foundational work of early 20th-century organic chemists to their current role at the forefront of medicinal chemistry research, cyclohexyl ethers have demonstrated enduring relevance. The versatility of their synthesis, coupled with the unique biological activities of certain derivatives, ensures that this class of compounds will continue to be a subject of interest for researchers and drug development professionals. Future investigations will likely focus on refining stereoselective synthetic methods and further elucidating the complex signaling pathways modulated by these intriguing molecules.

References

Theoretical Conformational Analysis of Propoxycyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. For flexible molecules like propoxycyclohexane, which can exist in multiple spatial arrangements known as conformations, understanding the energetic landscape of these forms is crucial. Conformational analysis provides critical insights for researchers in drug development and materials science, as the preferred conformation of a molecule dictates its interactions with biological targets or its packing in a solid state. This compound serves as an important model system, combining the well-understood cyclohexane (B81311) ring system with the flexibility of an alkoxy substituent. The interplay between the ring's chair conformation and the rotational isomers of the propoxy group creates a complex conformational space. This guide details the theoretical methodologies used to investigate these conformations and presents a summary of the expected energetic preferences.

Core Concepts in this compound Conformation

The conformational landscape of this compound is primarily defined by two factors: the conformation of the cyclohexane ring and the orientation of the propoxy substituent.

  • Cyclohexane Ring Conformation : The cyclohexane ring most stably exists in a "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering all carbon-carbon bonds.[1][2] The chair can undergo a "ring flip" to an alternative chair conformation. In this process, substituents that were in axial positions (perpendicular to the ring's plane) become equatorial (in the approximate plane of the ring), and vice versa.[3][4]

  • Substituent Position : The propoxy group can be attached to the cyclohexane ring in either an axial or an equatorial position. Due to steric hindrance, known as 1,3-diaxial interactions, between the substituent and axial hydrogen atoms on the same side of the ring, the equatorial position is generally more stable for bulky groups.[5][6] The energy difference between the axial and equatorial conformers is known as the A-value.[3]

  • Propoxy Group Rotamers : The propoxy group (–O–CH₂–CH₂–CH₃) has rotational freedom around its single bonds. The most significant rotation is around the C1(ring)–O bond. This gives rise to different rotamers, primarily the anti and gauche conformations, which describe the torsional angle between the C1–H bond of the cyclohexane ring and the O–C1 bond of the propoxy group.[7][8]

Combining these factors, the primary low-energy conformations of this compound are:

  • Equatorial-anti

  • Equatorial-gauche

  • Axial-anti

  • Axial-gauche

Computational Methodology

A robust computational workflow is essential for accurately determining the geometries and relative energies of these conformers.[9] The process typically involves geometry optimization followed by frequency calculations using quantum mechanical methods.[10]

Experimental Protocol: Ab Initio/DFT Calculations
  • Initial Structure Generation : The starting 3D structures for all possible conformers (equatorial-anti, equatorial-gauche, axial-anti, axial-gauche) are generated using molecular modeling software like Avogadro.[11][12]

  • Geometry Optimization : Each structure is then subjected to geometry optimization. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.[9]

    • Functional : A common choice is the B3LYP hybrid functional. For systems where non-covalent interactions are important, functionals like M06-2X or ωB97X-D are also suitable.[9]

    • Basis Set : A Pople-style basis set such as 6-31G(d) is often used for initial optimizations. For higher accuracy, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) can be employed for final energy calculations.[10][13]

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (a stable conformer) by ensuring there are no imaginary frequencies. A structure with one imaginary frequency represents a transition state between conformers.[10]

    • It provides the zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.

  • Single-Point Energy Refinement : To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, such as MP2 or CCSD(T).[13]

  • Data Analysis : The final electronic energies (with ZPVE corrections) are used to determine the relative stabilities of the conformers. The population of each conformer at a given temperature (e.g., 298 K) can be calculated using the Boltzmann distribution equation.[7][13]

Data Presentation

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerLevel of TheoryRelative Energy (kJ/mol)Population at 298 K (%)
Equatorial-antiB3LYP/6-311+G(d,p)0.00~ 75%
Equatorial-gaucheB3LYP/6-311+G(d,p)~ 2.5~ 20%
Axial-antiB3LYP/6-311+G(d,p)~ 8.0~ 3%
Axial-gaucheB3LYP/6-311+G(d,p)~ 9.5~ 2%

Note: These values are illustrative and based on general principles of conformational analysis. The equatorial-anti conformer is predicted to be the most stable due to minimized steric interactions.

Table 2: Key Dihedral Angles for this compound Conformers

ConformerDihedral AngleTypical Value (degrees)
Equatorial-antiC2-C1-O-C(propyl)~ 180°
Equatorial-gaucheC2-C1-O-C(propyl)~ ±60°
Axial-antiC2-C1-O-C(propyl)~ 180°
Axial-gaucheC2-C1-O-C(propyl)~ ±60°

Visualizations

Logical Relationships and Workflows

Diagrams created using the DOT language help visualize the relationships between conformers and the computational process.

G cluster_eq Equatorial cluster_ax Axial Eq-anti Equatorial-anti (Global Minimum) Eq-gauche Equatorial-gauche Eq-anti->Eq-gauche Side-chain Rotation Ax-anti Axial-anti Eq-anti->Ax-anti Ring Flip Ax-gauche Axial-gauche Eq-gauche->Ax-gauche Ring Flip Ax-anti->Ax-gauche Side-chain Rotation

Caption: Conformational equilibria in this compound.

G start 1. Initial Structure Generation (e.g., Avogadro) opt 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation opt->freq verify Verify Minimum? (No Imaginary Frequencies) freq->verify analysis 5. Data Analysis (Relative Energies, Populations) freq->analysis verify->opt No (Transition State Found) spe 4. Single-Point Energy (Optional Refinement, e.g., MP2/cc-pVTZ) verify->spe Yes spe->analysis end Results analysis->end

Caption: Computational workflow for conformational analysis.

References

Methodological & Application

Synthesis of Propoxycyclohexane: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of propoxycyclohexane via the Williamson ether synthesis. This method offers a reliable and straightforward approach for the preparation of alkyl aryl ethers, which are of significant interest in medicinal chemistry and materials science. This protocol includes a step-by-step experimental procedure, a comprehensive list of reagents and equipment, and methods for purification and characterization of the final product. Additionally, expected quantitative data, including reaction yield and spectroscopic analysis, are presented. A logical workflow diagram is provided to visually represent the synthesis process.

Introduction

This compound is an ether that finds applications in various fields, including its potential use as a solvent and as a building block in the synthesis of more complex organic molecules. The Williamson ether synthesis is a classic and versatile method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In this protocol, sodium cyclohexanolate is reacted with 1-bromopropane (B46711) to yield the desired this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValue
Reactants
Cyclohexanol (B46403)1.0 molar equivalent
Sodium Metal1.1 molar equivalents
1-Bromopropane1.2 molar equivalents
Reaction Conditions
SolventAnhydrous Diethyl Ether
TemperatureReflux (approx. 35 °C)
Reaction Time12-18 hours
Product
Product NameThis compound
Molecular FormulaC(9)H({18})O
Molecular Weight142.24 g/mol [1]
Theoretical YieldBased on starting amount of cyclohexanol
Expected Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.3-3.5 (t, 2H, -O-CH₂-), 3.1-3.3 (m, 1H, -CH-O-), 1.5-1.9 (m, 7H), 1.1-1.4 (m, 5H), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~79 (-CH-O-), ~70 (-O-CH₂-), ~32, ~26, ~24, ~23, ~11 (-CH₃)
FTIR (neat) ν (cm⁻¹): ~2925 (C-H, sp³), ~2850 (C-H, sp³), ~1100 (C-O, ether)

Note: Specific yield can vary based on experimental conditions. The provided NMR data is an estimation based on the analysis of similar structures like propylcyclohexane.[2][3]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Cyclohexanol (reagent grade)

    • Sodium metal

    • 1-Bromopropane

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • NMR spectrometer

    • FTIR spectrometer

Procedure
  • Preparation of Sodium Cyclohexanolate: a. In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous diethyl ether. b. Carefully add 1.1 molar equivalents of sodium metal, cut into small pieces, to the diethyl ether. c. While stirring, slowly add 1.0 molar equivalent of cyclohexanol dropwise from a dropping funnel. d. The reaction mixture will be stirred at room temperature until all the sodium has reacted, which may take several hours. The formation of the sodium salt will be evident.

  • Williamson Ether Synthesis: a. To the freshly prepared sodium cyclohexanolate solution, add 1.2 molar equivalents of 1-bromopropane dropwise through the dropping funnel. b. After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle. c. Allow the reaction to proceed under reflux for 12-18 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding deionized water to decompose any unreacted sodium. c. Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with deionized water and then with a saturated aqueous sodium bicarbonate solution. e. Separate the organic layer and dry it over anhydrous magnesium sulfate. f. Filter to remove the drying agent. g. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Characterization: a. The crude this compound can be further purified by distillation if necessary. b. Obtain ¹H NMR, ¹³C NMR, and FTIR spectra of the purified product to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Cyclohexanol - Sodium Metal - 1-Bromopropane - Anhydrous Diethyl Ether alkoxide_formation 2. Alkoxide Formation - React Cyclohexanol and Sodium - in Anhydrous Diethyl Ether reagents->alkoxide_formation ether_synthesis 3. Williamson Ether Synthesis - Add 1-Bromopropane - Reflux for 12-18 hours alkoxide_formation->ether_synthesis workup 4. Reaction Work-up - Quench with Water - Wash with NaHCO₃ (aq) ether_synthesis->workup purification 5. Purification - Dry with MgSO₄ - Solvent Removal (Rotary Evaporation) workup->purification characterization 6. Characterization - ¹H NMR - ¹³C NMR - FTIR purification->characterization product This compound characterization->product

Caption: Workflow of this compound Synthesis.

References

Application Notes and Protocols for Propoxycyclohexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propoxycyclohexane as a Non-Polar Solvent

This compound is a cycloaliphatic ether that presents itself as a viable non-polar, aprotic solvent for a variety of applications in chemical synthesis, extraction, and chromatography. Its molecular structure, featuring a cyclohexane (B81311) ring and a propyl ether group, imparts a desirable balance of non-polar characteristics and moderate solvating capabilities for a range of organic compounds. With a boiling point higher than many common non-polar solvents like diethyl ether and hexane, this compound offers a wider operational temperature range, making it suitable for reactions requiring elevated temperatures. Furthermore, as a member of the ether family, it can act as a Lewis base, coordinating with cations and influencing reaction pathways.[1]

These application notes provide an overview of the physicochemical properties of this compound, along with detailed protocols for its potential use in organic synthesis, extraction, and chromatography, particularly in the context of drug discovery and development. The information is compiled from available data on this compound and analogous cycloalkane ethers to provide a practical guide for laboratory applications.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key physicochemical data for this compound, with comparative data for common non-polar solvents.

PropertyThis compoundCyclohexane[2]Diethyl EtherToluene
Molecular Formula C₉H₁₈O[3]C₆H₁₂C₄H₁₀OC₇H₈
Molecular Weight ( g/mol ) 142.24[3]84.1674.1292.14
Boiling Point (°C) ~177 (estimated)80.734.6110.6
Density (g/mL at 25°C) ~0.87 (estimated)0.7790.7130.867
logP (Octanol-Water Partition Coefficient) 2.8[3]3.440.892.73
Solubility in Water Low0.006% at 25°C[2]6.9 g/100 mL0.05 g/100 mL
Dielectric Constant Not available2.02 at 20°C[2]4.32.4

Safety and Handling

Proper handling of all laboratory chemicals is essential for ensuring a safe working environment.

General Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from heat, sparks, and open flames, as this compound is a flammable liquid.

  • Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

Applications in Organic Synthesis

The properties of this compound make it a potentially suitable solvent for a range of organic reactions, particularly those that benefit from a non-polar, aprotic medium and may require higher reaction temperatures.

Grignard Reactions

Ethereal solvents are crucial for the formation and reactivity of Grignard reagents by solvating the magnesium center.[4] While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their low boiling points limit the reaction temperature. This compound, with its higher boiling point, can be an advantageous alternative for sluggish Grignard reactions.

Experimental Protocol: Hypothetical Grignard Reaction using this compound

Objective: To perform a Grignard reaction between bromobenzene (B47551) and benzaldehyde (B42025) to form diphenylmethanol, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Anhydrous this compound

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Gently heat the flask to sublime the iodine, then cool to room temperature.

  • In the dropping funnel, prepare a solution of bromobenzene in anhydrous this compound.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of benzaldehyde in anhydrous this compound.

  • Add the benzaldehyde solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The high boiling point of this compound may require heating under vacuum for complete removal.

  • Purify the crude product by column chromatography or recrystallization.

Grignard_Reaction_Workflow A Reactants (Bromobenzene, Mg) D Grignard Reagent Formation (Phenylmagnesium Bromide) A->D B Solvent (Anhydrous this compound) B->D C Initiation (Iodine, Heat) C->D F Nucleophilic Addition D->F E Electrophile (Benzaldehyde) E->F G Intermediate Alkoxide F->G H Aqueous Workup (NH4Cl solution) G->H I Product (Diphenylmethanol) H->I J Purification I->J

Caption: Workflow for a Grignard Reaction.

Applications in Extraction

This compound's non-polar nature and low water solubility make it a suitable candidate for liquid-liquid extraction of non-polar to moderately polar organic compounds from aqueous solutions.[5] It can serve as an alternative to other non-polar solvents like hexane, cyclohexane, and toluene.[6]

Experimental Protocol: Extraction of a Natural Product

Objective: To extract a non-polar bioactive compound (e.g., a terpenoid) from a plant matrix using this compound.

Materials:

  • Dried and powdered plant material

  • This compound

  • Soxhlet apparatus

  • Rotary evaporator

  • Heating mantle

Procedure:

  • Place the dried and powdered plant material into a thimble and place the thimble in the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with this compound and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

  • The chamber containing the thimble will slowly fill with warm solvent. The desired non-polar compounds will dissolve in the this compound.

  • Once the chamber is almost full, it will be emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.

  • This cycle is allowed to repeat for several hours to ensure complete extraction.

  • After extraction, the solvent is removed using a rotary evaporator to yield the crude extract. Due to the high boiling point of this compound, a higher vacuum and/or bath temperature may be necessary.

  • The crude extract can then be further purified using techniques such as column chromatography.

Extraction_Process cluster_Soxhlet Soxhlet Extraction cluster_Purification Purification A Plant Material in Thimble E Extraction of Bioactive Compounds A->E B This compound in Flask C Heating and Reflux B->C D Solvent Condenses and Fills Thimble C->D D->E F Siphoning of Extract E->F G Collection of Extract in Flask F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Extract H->I J Column Chromatography I->J K Pure Bioactive Compound J->K

Caption: Soxhlet Extraction Workflow.

Applications in Chromatography

In normal-phase chromatography, where a polar stationary phase is used, non-polar solvents serve as the mobile phase. This compound can be used as a component of the mobile phase, either alone for very non-polar compounds or in combination with a more polar solvent to elute compounds of varying polarities.[7]

Experimental Protocol: Flash Column Chromatography

Objective: To separate a mixture of two non-polar organic compounds using flash column chromatography with a this compound-based mobile phase.

Materials:

  • Silica (B1680970) gel (for stationary phase)

  • Crude mixture of compounds to be separated

  • This compound

  • A more polar co-solvent (e.g., ethyl acetate)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Determine the optimal solvent system: Use thin-layer chromatography (TLC) to find a solvent mixture that gives good separation of the compounds. Start with pure this compound and gradually add small percentages of a more polar solvent like ethyl acetate (B1210297) until the desired separation is achieved (Rf values between 0.2 and 0.5 are ideal).[8]

  • Pack the column: Prepare a slurry of silica gel in this compound and carefully pour it into the column, ensuring no air bubbles are trapped.

  • Load the sample: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elute the column: Pass the mobile phase through the column under positive pressure (using a pump or inert gas).

  • Collect fractions: Collect the eluent in a series of tubes.

  • Analyze fractions: Analyze the collected fractions by TLC to determine which fractions contain the purified compounds.

  • Combine and concentrate: Combine the pure fractions of each compound and remove the solvent using a rotary evaporator.

Chromatography_Logic cluster_Principle Principle of Normal-Phase Chromatography cluster_Separation Separation Mechanism Stationary Polar Stationary Phase (e.g., Silica Gel) NonPolar Non-polar compounds have low affinity for stationary phase Polar Polar compounds have high affinity for stationary phase Stationary->Polar Mobile Non-Polar Mobile Phase (this compound-based) Mobile->NonPolar Elution Non-polar compounds elute first NonPolar->Elution

Caption: Logic of Normal-Phase Chromatography.

Potential in Drug Development

In the early stages of drug discovery, the choice of solvent is critical for reaction optimization, purification, and formulation. This compound, as a non-polar solvent, can be valuable in several areas:

  • Synthesis of Lipophilic Drug Candidates: Many drug molecules are designed to be lipophilic to cross cell membranes. This compound can be an effective solvent for synthesizing and purifying such compounds.

  • Extraction of Natural Products: As a non-polar solvent, it can be used to extract lipophilic compounds from natural sources, which are often a starting point for drug discovery.

  • Formulation Studies: For non-polar drug candidates, this compound could be explored as a component in formulation studies, although its biocompatibility would need to be thoroughly investigated.

Conclusion

This compound is a promising non-polar, aprotic solvent with a favorable boiling point for a range of chemical applications. While specific experimental data is limited, its properties, when compared to analogous cycloalkane ethers, suggest its utility in organic synthesis, extraction, and chromatography. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their work. As with any new solvent, it is crucial to perform small-scale trials to optimize conditions for specific applications. The continued exploration of alternative solvents like this compound is essential for the advancement of green and sustainable chemistry in research and industry.[1]

References

Propoxycyclohexane: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of propoxycyclohexane as a solvent in various organic synthesis applications. While specific literature on this compound as a process solvent is emerging, its properties as a high-boiling point cycloalkyl ether suggest its utility in reactions requiring elevated temperatures and a stable, non-polar aprotic medium.

Physical Properties and Comparison with Common Solvents

This compound possesses a unique combination of a flexible alkyl chain and a rigid cycloalkyl ring, influencing its physical and solvent properties. A comparison with other common ethereal and aromatic solvents is presented below.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Toluene
Molecular Formula C₉H₁₈OC₄H₈OC₅H₁₀OC₇H₈
Molecular Weight ( g/mol ) 142.24[1]72.1186.1392.14
Boiling Point (°C) ~170-175 (estimated)6680111
Density (g/mL) ~0.88 (estimated)0.8890.8540.867
Flash Point (°C) ~50-60 (estimated)-14-114
Water Solubility LowMiscibleSparingly solubleInsoluble

Synthesis of this compound

This compound can be reliably synthesized via the Williamson ether synthesis. This method involves the reaction of cyclohexanol (B46403) with a propanol-derived leaving group or, more commonly, the reaction of a cyclohexyl-containing species with a propyl alkoxide.

Protocol for Williamson Ether Synthesis of this compound

Materials:

  • Cyclohexyl bromide

  • Sodium propoxide (can be prepared in situ from propanol (B110389) and sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium propoxide (1.2 equivalents) in anhydrous DMF at 0 °C, add cyclohexyl bromide (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by fractional distillation.

Williamson_Ether_Synthesis Cyclohexyl_Bromide Cyclohexyl Bromide Reaction Reaction Cyclohexyl_Bromide->Reaction 1.0 eq Sodium_Propoxide Sodium Propoxide Sodium_Propoxide->Reaction 1.2 eq Solvent Anhydrous DMF Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Time 12-18 h Time->Reaction Quench Sat. aq. NH4Cl Extraction Diethyl Ether Extraction Quench->Extraction Drying MgSO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation Crude Product Product This compound Distillation->Product Reaction->Quench Reaction Mixture

Fig. 1: Williamson Ether Synthesis Workflow

Application Note 1: this compound as a High-Boiling Point Solvent for Grignard Reactions

Introduction: Ethereal solvents are essential for the formation and reactivity of Grignard reagents due to their ability to solvate the magnesium center.[2] While diethyl ether and THF are commonly used, their low boiling points can be a limitation for reactions that require higher temperatures to initiate or proceed at a practical rate. This compound, with its estimated higher boiling point, presents a viable alternative for such cases. Its use could be particularly advantageous for the formation of Grignard reagents from less reactive organohalides, such as organochlorides.

Potential Advantages:

  • Higher Reaction Temperatures: Facilitates reactions with sluggish kinetics.

  • Improved Safety: A higher flash point compared to diethyl ether and THF reduces fire hazards.

  • Enhanced Stability: The saturated cycloalkyl ring may offer greater thermal and chemical stability.

Hypothetical Protocol for a Grignard Reaction using this compound

Reaction: Phenylmagnesium bromide formation and subsequent reaction with benzophenone (B1666685).

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene (B47551)

  • Benzophenone

  • This compound (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, by adding a small crystal of iodine and gently warming under a nitrogen atmosphere.

  • Add anhydrous this compound to the flask.

  • Add a solution of bromobenzene (1.0 equivalent) in anhydrous this compound dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the mixture to 0 °C and add a solution of benzophenone (0.9 equivalents) in anhydrous this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude triphenylmethanol.

  • Purify the product by recrystallization.

Grignard_Reaction_Workflow Mg Mg turnings Formation Formation Mg->Formation I2 Iodine (activator) I2->Formation PhBr Bromobenzene PhBr->Formation Solvent1 This compound Solvent1->Formation Grignard Phenylmagnesium Bromide Reaction_Step Reaction_Step Grignard->Reaction_Step Electrophile Benzophenone Electrophile->Reaction_Step Solvent2 This compound Solvent2->Reaction_Step Quench 1 M HCl Extraction Ethyl Acetate (B1210297) Extraction Quench->Extraction Wash Sat. NaHCO3, Brine Extraction->Wash Drying Na2SO4 Wash->Drying Recrystallization Recrystallization Drying->Recrystallization Crude Product Product Triphenylmethanol Recrystallization->Product Formation->Grignard Reaction_Step->Quench

Fig. 2: Grignard Reaction Workflow

Application Note 2: this compound as a Solvent for the Wittig Reaction

Introduction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3][4] The choice of solvent can influence the stereoselectivity and the reaction rate. While THF and diethyl ether are common, a higher boiling point solvent like this compound could be beneficial for less reactive ylides or sterically hindered substrates that require heating to proceed efficiently.

Potential Advantages:

  • Increased Reaction Rates: Higher temperatures can accelerate the reaction of stabilized or less reactive ylides.

  • Improved Solubility: The combined alkyl and cycloalkyl nature may offer good solubility for a range of phosphonium (B103445) salts and carbonyl compounds.

  • Simplified Workup: Low water solubility could facilitate easier separation from aqueous phases during workup.

Hypothetical Protocol for a Wittig Reaction using this compound

Reaction: Synthesis of (E)-stilbene from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound (anhydrous)

  • Benzaldehyde

  • Methanol

  • Hexane

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous this compound in a three-necked flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents) portionwise at room temperature.

  • Heat the mixture to 50-60 °C and stir for 1-2 hours to ensure complete formation of the ylide.

  • Cool the resulting orange-red solution to 0 °C.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous this compound dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol.

  • Add water and separate the layers. Extract the aqueous layer with hexane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. The triphenylphosphine (B44618) oxide byproduct can be partially removed by precipitation from a hexane/ethyl acetate mixture.

  • Purify the crude (E)-stilbene by column chromatography or recrystallization.

Wittig_Reaction_Workflow Phosphonium_Salt Benzyltriphenylphosphonium Chloride Formation Formation Phosphonium_Salt->Formation Base NaH Base->Formation Solvent1 This compound Solvent1->Formation Ylide Phosphonium Ylide Reaction_Step Reaction_Step Ylide->Reaction_Step Carbonyl Benzaldehyde Carbonyl->Reaction_Step Solvent2 This compound Solvent2->Reaction_Step Quench Methanol Extraction Hexane Extraction Quench->Extraction Wash Brine Extraction->Wash Drying Na2SO4 Wash->Drying Chromatography Column Chromatography Drying->Chromatography Crude Product Product (E)-Stilbene Chromatography->Product Formation->Ylide Reaction_Step->Quench

Fig. 3: Wittig Reaction Workflow

Application Note 3: this compound in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds.[5] The choice of solvent is crucial and can affect catalyst stability, solubility of reagents, and reaction rates. High-boiling point ethers are often employed to allow for the higher temperatures required for the coupling of less reactive substrates, such as aryl chlorides. This compound could serve as a suitable solvent for such transformations.

Potential Advantages:

  • High-Temperature Reactions: Enables the use of less reactive coupling partners.

  • Catalyst Stability: The coordinating ability of the ether oxygen can help stabilize the palladium catalyst.

  • Product Isolation: Low water solubility can simplify the extractive workup.

Hypothetical Protocol for a Suzuki-Miyaura Coupling using this compound

Reaction: Coupling of 4-chlorotoluene (B122035) with phenylboronic acid.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk flask, add 4-chlorotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed this compound and a small amount of degassed water.

  • Heat the reaction mixture to reflux (or a suitable high temperature, e.g., 120-140 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-methylbiphenyl (B165694) by column chromatography.

Suzuki_Coupling_Workflow Aryl_Halide 4-Chlorotoluene Reaction Reaction Aryl_Halide->Reaction Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent This compound / Water Solvent->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Temperature Reflux Temperature->Reaction Time 12-24 h Time->Reaction Filter Filtration through Celite Extraction Ethyl Acetate Extraction Filter->Extraction Wash Water, Brine Extraction->Wash Drying MgSO4 Wash->Drying Chromatography Column Chromatography Drying->Chromatography Crude Product Product 4-Methylbiphenyl Chromatography->Product Reaction->Filter Reaction Mixture

Fig. 4: Suzuki-Miyaura Coupling Workflow

References

Application Note and Protocol for the Distillation of Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the purification of propoxycyclohexane via fractional distillation. The provided methodologies are based on standard laboratory practices for the distillation of flammable liquid ethers. Due to the limited availability of specific physical property data for this compound, this protocol emphasizes careful experimental observation to determine the precise distillation temperature range.

Introduction

This compound (C₉H₁₈O) is a cycloalkyl ether with potential applications in various fields of chemical research and development, including as a solvent or intermediate in organic synthesis.[1] Distillation is a fundamental purification technique used to separate components of a liquid mixture based on differences in their boiling points. For the purification of this compound, fractional distillation is recommended to effectively separate it from impurities with similar boiling points. This protocol outlines the necessary equipment, procedures, and safety precautions for this process.

Physicochemical Data

A comprehensive search for the specific boiling point of this compound did not yield a definitive value. However, based on the boiling point of the structurally similar compound, propylcyclohexane (B167486) (155 °C), the boiling point of this compound is estimated to be in a similar range. It is crucial to experimentally determine the exact boiling point during the distillation process.

PropertyValueSource
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Estimated Boiling Point ~155 °C
Appearance Colorless liquid (presumed)
Hazards Flammable liquidGeneral ether safety

Experimental Protocol

This protocol describes the fractional distillation of this compound. The setup is designed to provide efficient separation of volatile components.

Materials and Equipment
  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head (still head) with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser (Liebig or Allihn)

  • Receiving flask (round-bottom flask or Erlenmeyer flask)

  • Heating mantle with a variable power controller

  • Magnetic stirrer and stir bar or boiling chips

  • Clamps and stands to secure the apparatus

  • Insulating material (glass wool or aluminum foil)

  • Laboratory fume hood

  • Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, chemical-resistant gloves

Experimental Workflow Diagram

DistillationWorkflow Experimental Workflow for this compound Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips/Stir Bar A->B Secure all joints C Heat the Distilling Flask Gently B->C Place in heating mantle D Monitor Temperature at the Distillation Head C->D Observe for vapor rise E Collect Fractions at Constant Temperature D->E Collect distillate when temperature stabilizes F Allow Apparatus to Cool E->F Stop heating after collecting desired fraction G Analyze Purity of Fractions (e.g., GC, NMR) F->G Disassemble apparatus

Caption: Workflow for the fractional distillation of this compound.

Step-by-Step Procedure
  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood as depicted in the diagram below.

    • Ensure all glassware is clean and dry.

    • Use clamps to securely fasten the distilling flask, fractionating column, condenser, and receiving flask to a retort stand.

    • Place a magnetic stir bar or a few boiling chips in the distilling flask to ensure smooth boiling.

    • Lightly grease all ground glass joints to ensure a good seal and prevent them from seizing.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the lower inlet and exiting at the upper outlet.

    • Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss.

  • Charging the Flask:

    • Add the impure this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Turn on the magnetic stirrer (if using).

    • Begin heating the distilling flask gently with the heating mantle.

    • Observe the liquid for the onset of boiling. As the vapor rises through the fractionating column, a condensation ring will be visible.

    • Adjust the heating rate to allow the condensation ring to rise slowly up the column. A slow distillation rate is crucial for good separation. Aim for a collection rate of 1-2 drops per second.

    • Monitor the temperature at the distillation head. The temperature will rise and then stabilize at the boiling point of the most volatile component.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point of this compound (around 155 °C, but determined experimentally), change to a new, pre-weighed receiving flask to collect the main fraction.

    • Continue to collect the distillate as long as the temperature remains constant.

    • If the temperature begins to rise again, it indicates that a higher-boiling impurity is starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.

    • Do not distill to dryness. Always leave a small amount of liquid in the distilling flask.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Safety Precautions

  • Flammability: this compound is expected to be a flammable liquid, similar to other ethers. Perform the distillation in a well-ventilated fume hood, away from any sources of ignition such as open flames, hot plates, or sparks.

  • Peroxide Formation: Ethers have a tendency to form explosive peroxides upon exposure to air and light. If the this compound has been stored for an extended period, it should be tested for the presence of peroxides before distillation. If peroxides are present, they must be removed prior to heating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Apparatus: Ensure that the distillation apparatus is properly assembled and securely clamped. A closed system should never be heated, so ensure the receiving end of the apparatus is open to the atmosphere or connected to a drying tube.

  • Fire Safety: Keep a fire extinguisher (Class B: for flammable liquids) readily accessible.

Data Analysis and Presentation

The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The results can be summarized in a table for clear comparison.

FractionDistillation Temperature (°C)Volume (mL)Refractive IndexPurity (e.g., % by GC)
1 (Forerun)T₁ - T₂V₁n₁P₁
2 (Main Fraction)T₂ (stable)V₂n₂P₂
3 (High-boiling)T₂ - T₃V₃n₃P₃

Logical Relationships in Fractional Distillation

FractionalDistillationLogic Logical Relationships in Fractional Distillation Mixture Liquid Mixture (this compound + Impurities) Heating Application of Heat Mixture->Heating Vaporization Vaporization (More volatile component enriches in vapor) Heating->Vaporization FractionatingColumn Fractionating Column (Multiple Condensation-Vaporization Cycles) Vaporization->FractionatingColumn VaporSeparation Separated Vapor (Purest form of more volatile component) FractionatingColumn->VaporSeparation Separation based on boiling point difference Condensation Condensation VaporSeparation->Condensation PureDistillate Purified this compound Condensation->PureDistillate

Caption: The logical progression of fractional distillation for purification.

References

gas chromatography method for analyzing propoxycyclohexane purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography (GC) Analysis of Propoxycyclohexane Purity

Introduction

This compound is an ether compound with applications in various chemical syntheses and as a potential solvent. Ensuring its chemical purity is critical for its use in research, development, and manufacturing, particularly in the pharmaceutical and specialty chemicals industries. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile organic compounds like this compound.[1][2] This method offers high resolution and sensitivity for separating the main component from potential impurities.[1]

This document provides a detailed protocol for determining the purity of this compound using a capillary gas chromatography system. The methodology outlines instrument setup, sample preparation, and data analysis procedures suitable for quality control and research laboratories.

Principle

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3][4] A sample of this compound, diluted in a suitable solvent, is injected into the GC system, where it is vaporized.[1] An inert carrier gas (the mobile phase) transports the vaporized sample through a capillary column coated with a stationary phase.

Compounds are separated based on their boiling points and their interactions with the stationary phase.[2] Components with lower boiling points and weaker interactions travel through the column faster. After exiting the column, the separated components are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of the organic analyte being burned. The resulting chromatogram displays peaks corresponding to each component, and the area under each peak is used to calculate the relative concentration, thereby determining the purity of the this compound sample.[5]

Apparatus and Materials

  • Gas Chromatograph: A system equipped with a capillary split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Data System: Chromatography data acquisition and processing software.

  • Capillary Column: A non-polar or medium-polarity column is recommended. A 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent) is a suitable choice for initial method development.

  • Gases: High purity carrier gas (Helium or Hydrogen), and detector gases (Hydrogen and compressed air).

  • Syringes: Autosampler vials, caps, and GC injection syringes.

  • Solvent: High-purity solvent for sample dilution (e.g., Dichloromethane, Hexane, or Ethyl Acetate, HPLC grade or higher).

  • Sample: this compound to be analyzed.

Experimental Protocol

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add the chosen solvent (e.g., Dichloromethane) to the flask, dissolve the sample completely, and dilute to the mark. This creates a solution with a concentration of approximately 10 mg/mL.

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial and seal it with a cap.

Gas Chromatograph Operating Conditions

The following table summarizes the recommended starting parameters for the GC-FID system. These may require optimization based on the specific instrument and potential impurities.

Parameter Value Notes
Column 30 m x 0.25 mm I.D., 0.25 µm, 5% Phenyl-MethylpolysiloxaneA general-purpose, non-polar column suitable for separating compounds by boiling point.
Injector Type Split/Splitless
Injector Temp. 250 °CShould be higher than the boiling point of the least volatile component.[1]
Injection Mode Split
Split Ratio 50:1Can be adjusted to prevent peak overloading for the main component.
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
   Initial Temp.60 °CTo resolve volatile impurities and the solvent peak.
   Hold Time2 min
   Ramp Rate15 °C/min
   Final Temp.240 °CTo ensure all higher-boiling impurities are eluted.
   Final Hold5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °CMust be higher than the final oven temperature to prevent condensation.
H₂ Flow 30 mL/minOptimize for detector response.
Air Flow 300 mL/minOptimize for detector response.
Makeup Gas (He) 25 mL/min
Analysis Procedure
  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject a solvent blank to ensure that no interfering peaks are present from the solvent or the system itself.

  • Inject the prepared this compound sample into the GC system.

  • Start the data acquisition and run the analysis for the full duration of the oven program.

  • After the run is complete, integrate the peaks using the chromatography data software.

Data Analysis

The purity of this compound is calculated using the area percent method. This method assumes that all components in the sample have a similar response factor with the FID, which is a reasonable assumption for hydrocarbon-like impurities.

Calculation: Purity (% this compound) = (Area of this compound Peak / Total Area of All Peaks) x 100

Note: The peak corresponding to the injection solvent should be excluded from the total area calculation.[5]

Potential Impurities

The following table lists potential impurities that may be present in this compound, arising from its synthesis or storage. The exact retention times will depend on the specific GC conditions used.

Potential Impurity Possible Source Expected Elution Order
CyclohexeneByproduct (elimination)Early
PropanolStarting MaterialEarly
CyclohexanolStarting MaterialLater than propanol
Dipropyl etherByproductEarly
Dicyclohexyl etherByproductLate
Synthesis Solvents (e.g., Toluene)Process-relatedVaries based on solvent

Visualizations

GC_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Sample B 2. Dilute in Solvent A->B C 3. Transfer to Vial B->C D 4. Inject into GC C->D E 5. Separation in Column D->E F 6. Detection by FID E->F G 7. Acquire Chromatogram F->G H 8. Integrate Peak Areas G->H I 9. Calculate % Purity H->I J 10. Generate Report I->J

Caption: Experimental workflow for GC purity analysis of this compound.

Impurity_Sources cluster_inputs Inputs cluster_outputs Outputs Synthesis This compound Synthesis (e.g., Williamson Ether Synthesis) Product This compound (Desired Product) Synthesis->Product Main Reaction SideRxn Side Reactions (Elimination, Self-Condensation) Synthesis->SideRxn SM Starting Materials (Cyclohexanol, Propanol, etc.) SM->Synthesis Impurities Potential Impurities SM->Impurities Unreacted Solvents Reaction Solvents (Toluene, THF, etc.) Solvents->Synthesis Solvents->Impurities Residual SideRxn->Impurities Generates Byproducts

Caption: Logical relationships of potential impurity sources in this compound.

References

Application Notes and Protocols for the Safe Handling and Storage of Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the safe handling and storage procedures for propoxycyclohexane. The following protocols are designed to minimize risks and ensure the integrity of the compound for research and development purposes.

Hazard Identification and Quantitative Data

This compound is a flammable liquid and vapor that can cause skin irritation and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects. Aspiration into the lungs may be fatal.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₈OPubChem
Molecular Weight142.24 g/mol PubChem
Boiling Point80.7 °C (177.3 °F)Sigma-Aldrich[1]
Density0.779 g/cm³ at 25 °C (77 °F)Sigma-Aldrich[1]
log Pow (n-octanol/water)3.44 at 25 °C (77 °F)Sigma-Aldrich[1]
Flash PointNot available-
Autoignition TemperatureNot available-

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile rubber).

    • A lab coat should be worn at all times.

  • Respiratory Protection: If vapors or aerosols are generated, a respirator is required.[1]

Safe Handling Protocols

Adherence to the following handling procedures is crucial to prevent exposure and accidents.

General Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of the substance and the generation of vapors or aerosols.[1]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

  • Use non-sparking tools.[1]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

Experimental Protocol: Procedure for Setting up an Inert Atmosphere Reaction

This protocol outlines the steps for conducting a reaction under an inert atmosphere, a common procedure when working with air-sensitive reagents where this compound might be used as a solvent.

Materials:

  • Round-bottom flask

  • Magnetic stir bar

  • Rubber septum

  • Needles and tubing

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Schlenk line or balloon setup

  • This compound (or other appropriate solvent)

  • Reagents

Procedure:

  • Glassware Preparation:

    • Ensure the round-bottom flask and magnetic stir bar are thoroughly dried in an oven and cooled in a desiccator.

    • Flame-dry the flask under vacuum for highly sensitive reactions.

  • Assembly:

    • Place the magnetic stir bar in the flask.

    • Seal the flask with a rubber septum.

  • Inerting the Flask:

    • Insert a needle connected to the inert gas source through the septum.

    • Insert a second needle as an outlet.

    • Purge the flask with the inert gas for 5-10 minutes to displace the air.

    • Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of the inert gas.

  • Solvent and Reagent Addition:

    • Add this compound and any liquid reagents via a syringe through the septum.

    • Solid reagents can be added quickly by briefly removing the septum under a positive flow of inert gas.

  • Reaction Monitoring:

    • Maintain a positive pressure of the inert gas throughout the reaction, typically using a balloon or a bubbler connected to the Schlenk line.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

Storage Procedures

Proper storage is essential for maintaining the stability of this compound and ensuring safety.

  • Storage Conditions:

    • Keep the container tightly closed in a dry and well-ventilated place.[1]

    • Store away from heat and sources of ignition.[1]

    • It is recommended to store under an inert gas.[1]

  • Incompatible Materials:

    • Information on specific chemical incompatibilities is not detailed in the provided search results. As a general precaution for flammable ethers, avoid strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a physician.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower.[1]

  • In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Do not induce vomiting due to the risk of aspiration. Keep airways clear. Call a physician immediately.[1]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The substance is combustible, and its vapors may form an explosive mixture with air.[1]

Accidental Release Measures
  • Personal Precautions: Do not inhale the substance/mixture. Avoid generation of vapors/aerosols.[1]

  • Environmental Precautions: Prevent the substance from entering drains as it is very toxic to aquatic life.

  • Containment and Cleanup:

    • Contain the spill.

    • Absorb with an inert material (e.g., sand, vermiculite).

    • Place in a suitable, closed container for disposal.

Workflow and Signaling Pathway Diagrams

Diagram 1: Safe Handling and Storage Workflow for this compound

Safe_Handling_and_Storage_of_this compound Safe Handling and Storage Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Assess Hazards (SDS Review) B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat A->B C Work in a Ventilated Area (Fume Hood) B->C D Ground and Bond Equipment C->D E Use Non-Sparking Tools C->E F Keep Away from Ignition Sources C->F J First Aid (Inhalation, Skin/Eye Contact, Ingestion) C->J L Accidental Release (Containment and Cleanup) C->L G Keep Container Tightly Closed D->G K Fire Fighting (Appropriate Extinguishing Media) D->K E->G E->K F->G F->K H Store in a Cool, Dry, Well-Ventilated Area G->H G->J I Store Under Inert Gas H->I

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for the Use of Propoxycyclohexane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed overview of the potential use of propoxycyclohexane as a reference standard in analytical chemistry. A thorough review of available scientific literature and supplier databases indicates that this compound is not a commonly utilized or certified reference material. However, based on its chemical properties, this document outlines its potential applications and provides generalized protocols for its use, drawing parallels with structurally similar and established reference standards like cyclohexane.

This compound: Physicochemical Properties

PropertyValueSource
Molecular Formula C9H18OPubChem
Molecular Weight 142.24 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 78917-92-7PubChem
InChI Key MAHQPELWLUTHNP-UHFFFAOYSA-NPubChem
SMILES CCCOC1CCCCC1PubChem
XLogP3-AA 2.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem
Exact Mass 142.135765193 DaPubChem
Topological Polar Surface Area 9.2 ŲPubChem

Potential Applications as a Reference Standard

Given its structure as a saturated cyclic ether, this compound could theoretically be employed as a reference standard in the following analytical applications:

  • Internal Standard in Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): For the quantification of other volatile or semi-volatile ethers, alcohols, or cyclic compounds in various matrices. Its distinct mass spectrum and retention time would be advantageous.

  • System Suitability Standard: To verify the performance of a chromatographic system (e.g., resolution, peak shape, and retention time stability) before running a sequence of analytical samples.

  • Qualitative Identification: As a reference material to confirm the presence of this compound as an impurity or metabolite in a sample by comparing retention times and mass spectra.

Experimental Protocols

As no specific protocols for this compound as a reference standard exist, the following are generalized protocols based on standard analytical practices for similar compounds, such as cyclohexane, which is used as a pharmaceutical secondary standard for residual solvent analysis by GC.[1][2]

General Protocol for Use as an Internal Standard in GC

This protocol describes the use of a reference standard as an internal standard for the quantification of an analyte in a sample matrix.

Materials:

  • This compound (or other suitable reference standard)

  • Analyte of interest

  • High-purity solvent (e.g., hexane, methanol)

  • Volumetric flasks and pipettes

  • GC system with a suitable detector (e.g., FID or MS)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a known amount of the reference standard in a high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Similarly, prepare a stock solution of the analyte of interest.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks.

    • To each calibration standard, add a constant, known amount of the reference standard stock solution.

    • Dilute to the final volume with the solvent.

  • Sample Preparation:

    • Prepare the sample for analysis (e.g., by extraction or dilution).

    • Add the same constant, known amount of the reference standard stock solution to the prepared sample.

  • GC Analysis:

    • Inject the calibration standards and the sample into the GC system.

    • Record the peak areas of the analyte and the reference standard.

  • Data Analysis:

    • For the calibration standards, calculate the response factor (RF) for the analyte relative to the reference standard.

    • Plot a calibration curve of the analyte/reference standard peak area ratio versus the analyte concentration.

    • Determine the concentration of the analyte in the sample using the calibration curve.

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_analysis Analysis & Quantification stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock stock_is->cal_standards sample_prep Sample Preparation stock_is->sample_prep gc_analysis GC Analysis cal_standards->gc_analysis sample_prep->gc_analysis data_analysis Data Analysis gc_analysis->data_analysis quantification Quantification data_analysis->quantification Reference_Standard_Role cluster_applications Core Applications cluster_outcomes Ensures ref_std Reference Standard calibration Instrument Calibration ref_std->calibration validation Method Validation ref_std->validation qc Quality Control ref_std->qc accuracy Accuracy calibration->accuracy precision Precision validation->precision reproducibility Reproducibility qc->reproducibility

References

Application Notes and Protocols for the Analytical Detection of Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycyclohexane is an ether that may be encountered in various stages of research and development, including as a potential impurity, metabolite, or synthetic intermediate. Accurate and sensitive detection and quantification of this compound are crucial for ensuring the purity, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of this compound, primarily focusing on gas chromatography (GC) coupled with mass spectrometry (GC-MS), a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.

The methodologies outlined below are intended to serve as a comprehensive guide for developing and validating analytical procedures for this compound in various matrices. While these protocols are based on established analytical principles, specific parameters may require optimization based on the sample matrix, instrumentation, and desired sensitivity.

Analytical Techniques

Gas chromatography is the primary technique for the separation of this compound from other components in a sample mixture. The choice of detector depends on the required sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific technique that combines the separation power of GC with the identification capabilities of MS.[1] It provides definitive identification of this compound based on its mass spectrum, which serves as a molecular fingerprint.[1] Quantification is achieved by comparing the peak area of this compound to that of a standard.[1]

  • Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. While less specific than GC-MS, it offers excellent sensitivity for hydrocarbons and other compounds that produce ions when burned in a hydrogen flame.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The goal is to extract this compound from the sample matrix and prepare it in a solvent suitable for injection into the GC.

a. Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from aqueous samples such as biological fluids or reaction mixtures.

Materials:

  • Sample containing this compound

  • Volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate)[2]

  • Vortex mixer

  • Centrifuge

  • Glass vials

Protocol:

  • To 1 mL of the aqueous sample in a glass vial, add 2 mL of a suitable organic solvent (e.g., hexane).

  • Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the vial at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the residue in a known volume of a volatile solvent suitable for GC injection (e.g., 100 µL of ethyl acetate).

b. Solid-Phase Extraction (SPE)

SPE is a versatile technique for sample cleanup and concentration from complex matrices.

Materials:

  • Sample containing this compound

  • SPE cartridge (e.g., C18 for reversed-phase extraction)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Elution solvent (e.g., ethyl acetate)

  • SPE manifold

Protocol:

  • Condition the SPE cartridge by passing 2 mL of methanol (B129727) through it.

  • Equilibrate the cartridge by passing 2 mL of water through it.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a suitable organic solvent (e.g., ethyl acetate).

  • The eluate can be directly injected or concentrated as described in the LLE protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C

Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400

Data Acquisition and Processing:

  • Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Process the data using the instrument's software to identify peaks and calculate concentrations based on a calibration curve.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides an example of how to present validation data for a this compound assay.

Table 1: Example Quantitative Data for this compound Analysis by GC-MS

ParameterResult
Retention Time (min) 12.5 (example)
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL (example)
Limit of Quantification (LOQ) 0.5 ng/mL (example)
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow for this compound Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt LLE Liquid-Liquid Extraction Sample->LLE Aqueous Matrix SPE Solid-Phase Extraction Sample->SPE Complex Matrix Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakID Peak Identification Detection->PeakID Quantification Quantification PeakID->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

Logical Relationship of Analytical Method Validation

Validation cluster_validation Method Validation Parameters cluster_outcome Method Performance Specificity Specificity Reliable Reliable & Reproducible Method Specificity->Reliable Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Reliable Accuracy Accuracy Accuracy->Reliable Precision Precision Precision->Accuracy Precision->Reliable LOD->Reliable LOQ->Reliable Robustness Robustness Robustness->Reliable

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

how to improve the yield of propoxycyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of propoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and generally effective method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For this compound, this typically involves the reaction of sodium cyclohexanolate with a 1-propyl halide.

Q2: Which combination of starting materials is likely to give the highest yield?

A2: To maximize the yield of this compound, it is highly recommended to use cyclohexanol (B46403) and a 1-propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane). The cyclohexanol is first deprotonated with a strong base to form the cyclohexanolate anion, which then acts as the nucleophile. Using a primary alkyl halide like 1-propyl halide minimizes the competing elimination reaction (E2), which is a major side reaction when using secondary halides.[1][2]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The primary side reaction is the E2 elimination , which produces cyclohexene (B86901) and propanol. This is particularly problematic if you use a cyclohexyl halide and a propoxide. To minimize this, you should:

  • Use a primary propyl halide and cyclohexanolate.

  • Maintain the reaction temperature as low as feasible to favor the SN2 reaction over elimination.

  • Choose a suitable base and solvent combination.

Another potential side reaction is the dehydration of cyclohexanol if acidic conditions are inadvertently introduced.

Q4: What is the recommended type of solvent for this synthesis?

A4: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1] Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[1][3] Using the parent alcohol (cyclohexanol) as a solvent is possible but may result in lower yields compared to a polar aprotic solvent.[3]

Q5: What are suitable bases for deprotonating cyclohexanol?

A5: A strong base is required to effectively deprotonate cyclohexanol to form the cyclohexanolate. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for this purpose.[2][4] These bases irreversibly deprotonate the alcohol, driving the formation of the alkoxide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Ineffective deprotonation of cyclohexanol: The base used was not strong enough or was not fresh. 2. Incorrect choice of reagents: Using a cyclohexyl halide with sodium propoxide favors elimination. 3. Reaction temperature is too low: The reaction rate may be too slow. 4. Deactivated alkyl halide: The propyl halide may have degraded.1. Use a strong base like sodium hydride (NaH) and ensure it is handled under anhydrous conditions. 2. Switch to using cyclohexanol and a 1-propyl halide. 3. Gradually increase the reaction temperature, monitoring for the formation of elimination byproducts. A typical range is 50-100 °C.[1] 4. Use a fresh bottle of 1-bromopropane or 1-chloropropane.
Significant Amount of Cyclohexene Byproduct 1. Reaction temperature is too high: Higher temperatures favor the E2 elimination reaction. 2. Steric hindrance: Using a secondary halide (cyclohexyl halide) promotes elimination. 3. Strongly basic, sterically hindered alkoxide: While not the intended nucleophile, any residual strong base can promote elimination.1. Reduce the reaction temperature. Consider running the reaction at the lower end of the effective range (e.g., 50-60 °C). 2. Ensure you are using a primary propyl halide as your electrophile. 3. Ensure the base is used primarily for the deprotonation of cyclohexanol and is not in large excess.
Unreacted Starting Material in Final Product 1. Insufficient reaction time: The reaction may not have gone to completion. 2. Low reaction temperature: The reaction rate is too slow. 3. Poor mixing: In a heterogeneous mixture (e.g., with NaH), inefficient stirring can lead to incomplete reaction.1. Increase the reaction time. Monitor the reaction progress using TLC or GC. Reactions can take from 1 to 8 hours.[1] 2. Increase the reaction temperature moderately. 3. Ensure vigorous stirring throughout the reaction.
Difficulty in Product Purification 1. Formation of emulsions during aqueous workup. 2. Similar boiling points of product and byproducts/starting materials. 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Use fractional distillation for purification. If boiling points are very close, consider column chromatography on silica (B1680970) gel.

Quantitative Data Summary

Parameter Condition Effect on Yield Reference
Solvent DMSO instead of excess alcoholSignificant increase (e.g., from 61% to 95% for n-butyl ether)[3]
Reagent Choice Primary Alkyl Halide vs. Secondary Alkyl HalidePrimary halides give significantly higher substitution (ether) yields. Secondary halides favor elimination (alkene).[1][2]
Temperature 50-100 °COptimal range for reaction completion. Higher end may increase elimination.[1]
Typical Yields Laboratory Synthesis50-95%[1]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Cyclohexanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Alkoxide Formation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add cyclohexanol (1.0 eq).

    • Dissolve the cyclohexanol in anhydrous DMF.

    • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 1-bromopropane (1.05 eq) to the solution via a dropping funnel.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 3-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

experimental_workflow start Start alkoxide_formation 1. Alkoxide Formation - Cyclohexanol in Anhydrous DMF - Add NaH at 0°C - Stir for 1h at RT start->alkoxide_formation ether_formation 2. Ether Formation - Cool to 0°C - Add 1-Bromopropane - Heat to 60-70°C for 3-6h alkoxide_formation->ether_formation workup 3. Workup - Quench with NH4Cl (aq) - Extract with Diethyl Ether - Wash with Water and Brine ether_formation->workup purification 4. Purification - Dry with MgSO4 - Concentrate - Fractional Distillation workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship goal High Yield of this compound reagents Optimal Reagents - Cyclohexanol - 1-Propyl Halide sn2_favored SN2 Pathway Favored reagents->sn2_favored conditions Optimal Conditions - Polar Aprotic Solvent (e.g., DMF) - Strong Base (e.g., NaH) - Moderate Temperature (50-70°C) conditions->sn2_favored minimize_side_reactions Minimize Side Reactions - Avoid Secondary Halides - Control Temperature e2_minimized E2 Elimination Minimized minimize_side_reactions->e2_minimized sn2_favored->goal e2_minimized->goal

Caption: Key factors for maximizing this compound yield.

References

troubleshooting common side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Williamson ether synthesis. The following frequently asked questions (FAQs) and guides are designed to help researchers, scientists, and drug development professionals identify and resolve side reactions and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Williamson ether synthesis has a very low yield. What are the most common causes?

A low yield in a Williamson ether synthesis can stem from several factors. The most common culprit is the occurrence of a competing E2 elimination reaction, which is favored under certain conditions.[1][2][3] Other potential issues include incomplete deprotonation of the alcohol, suboptimal reaction conditions, or issues with reactant purity.

To troubleshoot, systematically evaluate the following:

  • Reactant Choice: The structure of your alkyl halide is critical. Primary alkyl halides are ideal for the SN2 reaction required for ether formation.[1][4][5][6] Secondary and tertiary alkyl halides are progressively more sterically hindered and will favor the E2 elimination pathway, leading to the formation of an alkene as the major product instead of the desired ether.[5][7][8][9]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1][10]

  • Reactant Purity: Ensure your alcohol and alkyl halide are pure and dry, as impurities can interfere with the reaction.

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this E2 elimination reaction?

The formation of an alkene is a strong indicator that the E2 elimination pathway is competing with the desired SN2 reaction.[10] This is particularly common when using secondary or tertiary alkyl halides.[1][5]

Here are strategies to minimize elimination:

  • Substrate Selection: The most effective way to avoid elimination is to use a primary alkyl halide.[1][6] If you are synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the route that utilizes the less sterically hindered alkyl halide.[10][11] For example, to synthesize tert-butyl methyl ether, it is much better to use sodium tert-butoxide and methyl iodide than sodium methoxide (B1231860) and tert-butyl chloride.[10]

  • Base Selection: While a strong base is needed to form the alkoxide, a sterically hindered, non-nucleophilic base can sometimes favor elimination. However, for the initial deprotonation, strong bases like sodium hydride (NaH) are often preferred as they irreversibly deprotonate the alcohol.[5][12]

  • Temperature Control: Higher temperatures can favor the E2 elimination reaction.[1][10] If elimination is a significant problem, try running the reaction at a lower temperature for a longer duration. A typical Williamson reaction is conducted at 50 to 100 °C.[1]

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile, DMF, or DMSO.[1][10][13] These solvents solvate the cation of the alkoxide, leaving the alkoxide anion "naked" and more nucleophilic, which can favor the SN2 pathway.[10]

Q3: My reaction is very slow, even with a primary alkyl halide. How can I improve the reaction rate?

A sluggish reaction can be frustrating. Here are several factors to consider to improve the rate of your Williamson ether synthesis:

  • Base Strength: Ensure the complete deprotonation of your alcohol to form the more nucleophilic alkoxide. Strong bases like sodium hydride (NaH) are generally more effective than weaker bases like sodium hydroxide (B78521) (NaOH) for this purpose.[6][7]

  • Leaving Group Quality: The nature of the leaving group on the alkylating agent is crucial. The reaction rate follows the trend I > Br > Cl > F for halide leaving groups. Tosylates are also excellent leaving groups.[7]

  • Solvent: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred as they can accelerate SN2 reactions.[1][2][10] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[1]

  • Temperature: While high temperatures can promote side reactions, a moderate increase in temperature can enhance the reaction rate. Typical temperatures range from 50 to 100°C.[1][4]

  • Phase-Transfer Catalysis: In industrial syntheses, and for certain laboratory applications, phase-transfer catalysis is common and can significantly improve reaction rates, especially when dealing with reactants that have low solubility in the reaction solvent.[1][14]

Q4: I am trying to synthesize an ether from a tertiary alcohol. Can I use the Williamson ether synthesis?

While you can use a tertiary alkoxide (derived from a tertiary alcohol), it is imperative that you pair it with a primary alkyl halide.[7] The SN2 reaction is more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[7] Attempting to use a tertiary alkyl halide will almost exclusively result in the E2 elimination product.[1][5]

Data Presentation: Impact of Substrate Structure on Reaction Outcome

The following table summarizes the expected major products based on the structure of the alkyl halide in a Williamson ether synthesis.

Alkyl Halide StructureSN2 Product (Ether)E2 Product (Alkene)Primary Reason
Primary (e.g., CH₃CH₂Br) Major ProductMinor ProductLow steric hindrance favors SN2.
Secondary (e.g., (CH₃)₂CHBr) Minor ProductMajor ProductIncreased steric hindrance favors E2.[3][5][8]
Tertiary (e.g., (CH₃)₃CBr) Not FormedExclusive ProductHigh steric hindrance prevents SN2.[1][5][7]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This is a generalized procedure and may require optimization for specific substrates.

  • Alkoxide Formation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).

    • Slowly add a strong base (e.g., sodium hydride, NaH) to the solution at 0 °C.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.

  • Ether Formation:

    • Cool the alkoxide solution to 0 °C.

    • Slowly add the primary alkyl halide to the solution.

    • Allow the reaction to warm to room temperature and then heat to 50-100 °C for 1-8 hours, monitoring the reaction progress by TLC.[1][4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of water or ethanol.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[15]

    • Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[15]

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography.[15][16]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield in Williamson Ether Synthesis Check_Reactants 1. Evaluate Reactants Start->Check_Reactants Alkyl_Halide Is the alkyl halide primary? Check_Reactants->Alkyl_Halide Check_Conditions 2. Assess Reaction Conditions Alkoxide Is the alcohol fully deprotonated? Check_Conditions->Alkoxide Suspect_Side_Reactions 3. Investigate Side Reactions Alkene_Detected Is an alkene byproduct detected (e.g., by NMR, GC-MS)? Suspect_Side_Reactions->Alkene_Detected Alkyl_Halide->Check_Conditions Yes Solution_Redesign Redesign synthesis using a primary alkyl halide. Alkyl_Halide->Solution_Redesign No (2° or 3°) Solvent_Base Are the solvent and base appropriate? Alkoxide->Solvent_Base Yes Solution_Base Use a stronger base (e.g., NaH). Alkoxide->Solution_Base No Temp_Time Are temperature and time optimized? Solvent_Base->Temp_Time Yes Solution_Solvent Switch to a polar aprotic solvent (DMF, DMSO). Solvent_Base->Solution_Solvent No Temp_Time->Suspect_Side_Reactions Yes Solution_Temp Optimize temperature (start lower if elimination is suspected). Temp_Time->Solution_Temp No Solution_Minimize_E2 Minimize E2: Use primary alkyl halide, lower temperature, consider a less bulky base. Alkene_Detected->Solution_Minimize_E2 Yes End Improved Yield Alkene_Detected->End No Solution_Redesign->End Solution_Base->End Solution_Solvent->End Solution_Temp->End Solution_Minimize_E2->End

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

SN2 vs. E2 Competition Pathway

SN2_vs_E2 Reactants Alkoxide (R-O⁻) + Alkyl Halide (R'-X) Primary_Halide Primary Alkyl Halide Reactants->Primary_Halide Secondary_Tertiary_Halide Secondary or Tertiary Alkyl Halide Reactants->Secondary_Tertiary_Halide SN2_Pathway Sₙ2 Pathway Primary_Halide->SN2_Pathway Favored E2_Pathway E2 Pathway Primary_Halide->E2_Pathway Minor Secondary_Tertiary_Halide->SN2_Pathway Minor/None Secondary_Tertiary_Halide->E2_Pathway Favored due to steric hindrance Ether_Product Desired Ether (R-O-R') SN2_Pathway->Ether_Product Alkene_Product Alkene Byproduct E2_Pathway->Alkene_Product

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

References

optimizing reaction conditions for propoxycyclohexane formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propoxycyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a haloalkane by a cyclohexoxide ion.[2][3] For optimal results, it is recommended to use a primary propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) and sodium cyclohexoxide, which can be formed in situ by reacting cyclohexanol (B46403) with a strong base like sodium hydride (NaH).[4]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A primary cause is the competing E2 elimination reaction, which is favored when using a secondary alkyl halide (like bromocyclohexane) as the substrate.[1][3] Other potential causes include incomplete deprotonation of cyclohexanol, the use of a protic solvent which can solvate the nucleophile and reduce its reactivity, or a reaction temperature that is too high, favoring elimination.

Q3: What are the expected side products in this synthesis, and how can I minimize them?

A3: The main side product is cyclohexene, which results from the E2 elimination of the haloalkane.[1][4] To minimize the formation of cyclohexene, it is crucial to select the reactants that favor the SN2 pathway. This involves using a primary propyl halide and the cyclohexoxide ion. Using a sterically hindered base can also increase the likelihood of elimination. Another potential side product is the result of C-alkylation in addition to the desired O-alkylation.[4]

Q4: How do I choose the appropriate base and solvent for the reaction?

A4: A strong base is required to fully deprotonate cyclohexanol to form the reactive cyclohexoxide nucleophile. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[4] The choice of solvent is also critical. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended as they can solvate the counter-ion (e.g., Na+) without solvating the alkoxide, thus enhancing its nucleophilicity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of cyclohexanol.Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for the alkoxide to form before adding the alkyl halide.
Inactive alkyl halide.Use a fresh bottle of the propyl halide. Consider using 1-iodopropane, which is more reactive than 1-bromopropane or 1-chloropropane.
Incorrect solvent.Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the cyclohexoxide.
Significant Cyclohexene Impurity Incorrect choice of reactants.The reaction should be performed with cyclohexoxide and a primary propyl halide. Avoid using propoxide with a cyclohexyl halide.[1]
High reaction temperature.Lower the reaction temperature. SN2 reactions are generally favored at lower temperatures compared to E2 elimination.
Sterically hindered base.Use a less sterically hindered base like NaH instead of bulkier bases.[1]
Difficulty in Product Purification Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, use a slight excess of one reactant to consume the other.
Emulsion formation during workup.Add a saturated brine solution during the aqueous workup to help break up emulsions.

Experimental Protocols

Optimized Williamson Ether Synthesis of this compound

Materials:

  • Cyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Slowly add cyclohexanol (1.0 equivalent) dropwise to the suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexoxide.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Visual Guides

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare NaH suspension in DMF prep_alcohol Add Cyclohexanol dropwise at 0 °C prep_base->prep_alcohol form_alkoxide Form Sodium Cyclohexoxide (stir 1h at RT) prep_alcohol->form_alkoxide add_halide Add 1-Bromopropane at 0 °C form_alkoxide->add_halide heat Heat to 50-60 °C and monitor add_halide->heat quench Quench with water heat->quench extract Extract with Diethyl Ether quench->extract wash Wash with NH4Cl and Brine extract->wash dry Dry with MgSO4 wash->dry purify Purify by Distillation dry->purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low this compound Yield check_side_product Major side product observed? start->check_side_product is_cyclohexene Is it Cyclohexene? check_side_product->is_cyclohexene Yes no_side_product No significant side product check_side_product->no_side_product No solution_elimination Root Cause: E2 Elimination - Use primary propyl halide - Lower reaction temperature is_cyclohexene->solution_elimination Yes solution_incomplete_reaction Root Cause: Incomplete Reaction - Check base activity - Check halide reactivity - Use aprotic polar solvent no_side_product->solution_incomplete_reaction

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted cyclohexanol (B46403) from propoxycyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted cyclohexanol from my this compound product?

A1: The most common and effective methods for this purification include:

  • Liquid-Liquid Extraction: Utilizing the solubility of cyclohexanol in water to wash it from the organic product.

  • Fractional Distillation: Separating the two compounds based on their boiling points, though this can be challenging due to their similarity.

  • Column Chromatography: A reliable method for separating compounds with different polarities, where the less polar this compound will elute before the more polar cyclohexanol.

  • Chemical Derivatization: Converting the unreacted cyclohexanol into a non-volatile derivative, which can then be easily separated by simple distillation.

Q2: The boiling points of this compound and cyclohexanol seem very close. Is fractional distillation a viable option?

Q3: How can I improve the efficiency of liquid-liquid extraction for removing cyclohexanol?

A3: To enhance the removal of cyclohexanol using liquid-liquid extraction, consider the following:

  • Multiple Extractions: Perform several extractions with smaller volumes of water rather than a single extraction with a large volume.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase.[5] This increases the ionic strength of the aqueous layer, decreasing the solubility of cyclohexanol and driving it further into the aqueous phase.[6][7]

  • Optimize Solvent Ratios: A higher ratio of the aqueous extraction solvent to the organic sample can improve recovery.[8][9]

Q4: What are the likely impurities in my this compound sample other than unreacted cyclohexanol?

A4: If the this compound was synthesized via a Williamson ether synthesis, other potential impurities include:

  • Unreacted Alkyl Halide: The propyl halide used in the synthesis.

  • Elimination Byproducts: Propene may be formed as a byproduct, especially if the reaction conditions favor elimination over substitution.[10]

  • Solvent Residues: Depending on the solvent used for the reaction (e.g., THF, DMF, acetonitrile), residual amounts may remain after the initial workup.[11][12]

Q5: How can I confirm the purity of my final this compound product?

A5: Gas Chromatography (GC) is an excellent method for assessing the purity of your product and quantifying the amount of residual cyclohexanol.[13][14][15] Due to the similar boiling points, a column that separates based on polarity, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, may provide better resolution than a nonpolar column. Derivatization of the cyclohexanol to a less polar silyl (B83357) ether can also be used to improve GC separation.[14]

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of layers during liquid-liquid extraction (emulsion formation). Vigorous shaking of the separatory funnel.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[5] Gently swirl the funnel instead of shaking vigorously. If the emulsion persists, allowing it to stand for an extended period or gentle warming may help break it.
Low yield of this compound after purification. Product loss during multiple extraction steps.Minimize the number of extractions while ensuring adequate purity. Ensure complete phase separation before draining layers. Back-extract the combined aqueous layers with a small amount of a fresh organic solvent to recover any dissolved product.
Co-distillation of this compound with cyclohexanol during fractional distillation.Use a more efficient fractionating column (e.g., a longer Vigreux column or a packed column).[3] Distill at a very slow and steady rate to allow for proper equilibration on the theoretical plates.[16]
Final product is still wet (contains residual water). Incomplete drying of the organic layer.Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling.
GC analysis shows a broad peak or poor separation of cyclohexanol and this compound. The GC column and conditions are not optimized for this separation.Use a more polar GC column. Optimize the temperature program, perhaps with a slower ramp rate, to improve resolution.[14] Consider derivatizing the sample with a silylating agent to increase the volatility and change the retention time of the cyclohexanol.[14]

Quantitative Data Summary

Compound Boiling Point (°C) Water Solubility ( g/100 mL at 20°C) Comments
Cyclohexanol160-161[1]3.6[5]The hydroxyl group allows for hydrogen bonding, leading to moderate water solubility.
This compoundEstimated to be very close to 160-161Low (estimated)As an ether, it lacks the hydrogen-bonding capability of an alcohol, resulting in much lower water solubility.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing step 2-3 more times with fresh deionized water.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to aid in the removal of dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin heating the flask gently.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Maintain a slow and steady distillation rate. The temperature at the thermometer should hold steady during the distillation of a pure fraction.

  • Fraction Collection: Collect the fractions in separate receiving flasks. The initial fraction will likely be enriched in the lower-boiling component. As the distillation progresses, the temperature may rise, indicating the distillation of the higher-boiling component.

  • Analysis: Analyze the collected fractions (e.g., by GC) to determine their composition and identify the fractions containing pure this compound.

Visualizations

logical_relationship cluster_synthesis This compound Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Cyclohexanol + Propyl Halide reaction Williamson Ether Synthesis start->reaction crude Crude Product (this compound, Cyclohexanol, Byproducts) reaction->crude lle Liquid-Liquid Extraction crude->lle High Polarity Difference dist Fractional Distillation crude->dist Close Boiling Points chrom Column Chromatography crude->chrom High Purity Required gc Gas Chromatography (GC) lle->gc unreacted_cyclohexanol Unreacted Cyclohexanol lle->unreacted_cyclohexanol Aqueous Waste dist->gc dist->unreacted_cyclohexanol Distillation Residue chrom->gc chrom->unreacted_cyclohexanol Later Eluting Fraction pure_product Pure this compound gc->pure_product Purity > 99%

Caption: Logical workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Impure this compound (Contains Cyclohexanol) method_choice Choose Purification Method start->method_choice lle Liquid-Liquid Extraction method_choice->lle Water Soluble Impurity dist Fractional Distillation method_choice->dist Boiling Point Difference emulsion Emulsion Forms? lle->emulsion poor_sep Poor Separation? dist->poor_sep add_brine Add Brine Gentle Swirling emulsion->add_brine Yes dry_organic Dry Organic Layer emulsion->dry_organic No add_brine->dry_organic analyze_purity Analyze Purity (GC) dry_organic->analyze_purity inc_efficiency Increase Column Efficiency Slow Distillation Rate poor_sep->inc_efficiency Yes collect_fractions Collect Fractions poor_sep->collect_fractions No inc_efficiency->collect_fractions collect_fractions->analyze_purity is_pure Purity Acceptable? analyze_purity->is_pure is_pure->method_choice No, Re-purify end Pure Product is_pure->end Yes

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Purification of Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of propoxycyclohexane.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the synthesis and purification of this compound, likely prepared via the Williamson ether synthesis.

Q1: My final product is contaminated with unreacted cyclohexanol (B46403). How can I remove it?

A1: The presence of unreacted cyclohexanol is a common issue due to the similar polarities of the alcohol and the ether. Here are a few troubleshooting steps:

  • Aqueous Work-up: Perform an aqueous wash with a dilute sodium hydroxide (B78521) solution to deprotonate the cyclohexanol and extract it into the aqueous layer. Follow this with a water wash to remove any residual base and a brine wash to facilitate drying.

  • Fractional Distillation: Careful fractional distillation can separate this compound from cyclohexanol. Due to the likely small difference in boiling points, a long fractionating column with high efficiency is recommended.[1]

  • Column Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel can be employed. Use a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, to separate the less polar this compound from the more polar cyclohexanol.

Q2: I observe a significant amount of a low-boiling point impurity in my crude product. What could it be and how do I remove it?

A2: A low-boiling point impurity could be unreacted propyl halide (e.g., 1-bromopropane, boiling point: 71 °C) or a side-product like dipropyl ether (boiling point: 90-91 °C).[2]

  • Distillation: These impurities can typically be removed by a simple or fractional distillation as their boiling points are significantly lower than that of the expected product.

  • Evaporation: Depending on the scale, careful evaporation under reduced pressure might also be effective for removing highly volatile impurities.

Q3: My reaction seems to have produced a high-boiling point byproduct. What is the likely identity and purification strategy?

A3: A high-boiling point byproduct could be dicyclohexyl ether (boiling point: ~242.5 °C), formed from the reaction of two cyclohexanol molecules.[3]

  • Fractional Distillation: This byproduct can be effectively removed by fractional distillation, as its boiling point is substantially higher than that of this compound. The desired product will distill over first.

Q4: The yield of my Williamson ether synthesis is low, and I have a significant amount of an alkene byproduct. What happened and how can I purify my product?

A4: The formation of an alkene, likely 1-propoxycyclohexene, indicates that an E2 elimination reaction competed with the desired SN2 substitution. This is more likely if using a sterically hindered base or high reaction temperatures.

  • Reaction Optimization: To minimize this side reaction in future syntheses, consider using a less hindered base and maintaining a lower reaction temperature.

  • Purification: The alkene byproduct will likely have a boiling point close to the desired ether, making separation by distillation challenging. Column chromatography is the recommended method for separating these two compounds. The polarity difference between the ether and the alkene should allow for separation on a silica gel column.

Q5: How can I confirm the purity of my final this compound product?

A5: A combination of analytical techniques should be used to assess the purity of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile compounds and identify them based on their mass spectra. It can effectively identify and quantify impurities.[4][5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by comparing the spectra to known standards or predicting spectra.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of the product and to determine the appropriate solvent system for column chromatography.

Data Presentation: Physical Properties of this compound and Potential Impurities

The following table summarizes the boiling points of this compound and compounds that may be present as impurities. This data is essential for planning purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Product) C₉H₁₈O142.24~155-165 (Estimated)
Cyclohexanol (Starting Material)C₆H₁₂O100.16161.84
1-Bromopropane (Starting Material)C₃H₇Br122.9971
Dipropyl ether (Side Product)C₆H₁₄O102.1790-91
Dicyclohexyl ether (Side Product)C₁₂H₂₂O182.31242.5
Propylcyclohexane (B167486) (Reference)C₉H₁₈126.24155
Isopropylcyclohexane (Reference)C₉H₁₈126.24154-155[3]

Note: The boiling point of this compound is estimated based on the boiling points of structurally similar compounds, propylcyclohexane and isopropylcyclohexane.[3]

Experimental Protocols

Fractional Distillation for the Purification of this compound

This protocol is designed to separate this compound from less volatile (e.g., cyclohexanol) and more volatile (e.g., 1-bromopropane, dipropyl ether) impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The first fraction to distill will be the most volatile impurities with lower boiling points (e.g., 1-bromopropane, dipropyl ether). Collect this fraction in a separate receiving flask.

  • As the temperature begins to rise and then stabilizes, this indicates the distillation of the next component. The temperature should plateau near the boiling point of this compound (estimated around 155-165 °C). Collect this fraction in a clean, pre-weighed receiving flask.

  • Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected may indicate the presence of higher-boiling point impurities like cyclohexanol.

  • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.

  • Analyze the collected fractions for purity using GC-MS or NMR.

Column Chromatography for the Purification of this compound

This protocol is suitable for separating this compound from impurities with different polarities, such as unreacted cyclohexanol or alkene byproducts.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Hexanes and Ethyl Acetate

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in hexanes and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica gel to pack, and then add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp or with a suitable stain.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the more polar compounds. This compound, being less polar than cyclohexanol, should elute first.

  • Analyze and Combine Fractions:

    • Analyze the purity of the fractions using TLC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

    • Confirm the purity of the final product using GC-MS or NMR.

Mandatory Visualizations

Purification_Workflow crude Crude this compound (from Williamson Ether Synthesis) wash Aqueous Wash (dil. NaOH, H2O, Brine) crude->wash distillation Fractional Distillation wash->distillation Primary Purification low_bp Low-Boiling Impurities (Propyl Halide, Dipropyl Ether) distillation->low_bp Fraction 1 product_distill Pure this compound distillation->product_distill Main Fraction high_bp High-Boiling Impurities (Cyclohexanol, Dicyclohexyl Ether) distillation->high_bp Residue analysis Purity Analysis (GC-MS, NMR) product_distill->analysis chromatography Column Chromatography high_bp->chromatography If necessary product_chrom Pure this compound chromatography->product_chrom impurities_chrom Polar Impurities (Cyclohexanol, Alkene) chromatography->impurities_chrom product_chrom->analysis final_product Final Purified Product analysis->final_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Guide start Impurity Detected in this compound? low_bp Low Boiling Point Impurity? start->low_bp Yes high_bp High Boiling Point Impurity? start->high_bp No low_bp->high_bp No distill_low Perform Fractional Distillation to remove volatile impurities. low_bp->distill_low Yes similar_bp Impurity with Similar Boiling Point? high_bp->similar_bp No distill_high Perform Fractional Distillation to isolate product from high-boilers. high_bp->distill_high Yes chromatography Use Column Chromatography for separation based on polarity. similar_bp->chromatography Yes wash Consider Aqueous Wash to remove acidic/basic impurities. similar_bp->wash Consider Also

Caption: A troubleshooting decision tree for this compound purification.

References

Technical Support Center: Preventing the Formation of Elimination Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate unwanted elimination byproducts in their chemical reactions.

Troubleshooting Guides

This section addresses specific issues encountered during experiments where elimination reactions compete with desired substitution pathways.

Issue: An unexpected amount of alkene byproduct is observed in my SN2 reaction.

  • Question: I am trying to perform an SN2 reaction with a secondary alkyl halide and a strong, unhindered nucleophile, but I am seeing a significant amount of elimination product. What are the likely causes and how can I fix this?

  • Answer: The competition between SN2 and E2 pathways is common with secondary substrates. Several factors could be favoring the E2 reaction:

    • High Temperature: Elimination reactions are generally favored at higher temperatures due to a greater increase in entropy. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), it can readily abstract a proton, leading to elimination. Consider using a less basic nucleophile with high nucleophilicity if your desired transformation allows for it.

    • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. In contrast, polar protic solvents can favor elimination.

Issue: My Williamson ether synthesis is yielding primarily an alkene.

  • Question: I am attempting to synthesize a hindered ether using a secondary or tertiary alkyl halide and an alkoxide, but the main product is an alkene. How can I promote the desired SN2 pathway?

  • Answer: The Williamson ether synthesis is highly susceptible to E2 elimination, especially with sterically hindered substrates. The most effective strategy is to choose your reactants wisely:

    • Substrate Selection: The alkyl halide should be as sterically unhindered as possible. For the synthesis of an unsymmetrical ether, use the less hindered alcohol to form the alkoxide and the more hindered component as the alkyl halide (if it is primary). If one component must be secondary or tertiary, it is almost always better to use it to form the alkoxide and react it with a methyl or primary alkyl halide. For example, to synthesize tert-butyl methyl ether, it is far better to use sodium tert-butoxide and methyl iodide than sodium methoxide (B1231860) and tert-butyl chloride.

    • Reaction Conditions: Use a polar aprotic solvent and maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.

Issue: My E1 reaction is producing a mixture of alkene isomers, and the desired isomer is not the major product.

  • Question: I am performing an E1 reaction and obtaining a mixture of Zaitsev and Hofmann products. How can I control the regioselectivity of the elimination?

  • Answer: The regioselectivity of E1 reactions is primarily determined by the stability of the resulting alkene, with the more substituted (Zaitsev) product generally being favored. However, the nature of the leaving group and the reaction conditions can have an influence. For more control over regioselectivity, an E2 reaction is often a better choice. To favor the Hofmann product (less substituted alkene) via an E2 mechanism, a sterically bulky base such as potassium tert-butoxide should be used.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether a reaction will proceed via substitution or elimination?

A1: The outcome of the competition between substitution and elimination is primarily influenced by five factors:

  • Structure of the Substrate:

    • Primary alkyl halides: Strongly favor SN2 substitution. E2 elimination is possible with a strong, sterically hindered base.

    • Secondary alkyl halides: This is where the competition is most pronounced. Both SN2/E2 and SN1/E1 pathways are possible depending on the conditions.

    • Tertiary alkyl halides: Do not undergo SN2 reactions. They will undergo E2 elimination with a strong base or a mixture of SN1 and E1 with a weak base/nucleophile in a protic solvent.

  • Strength and Steric Hindrance of the Base/Nucleophile:

    • Strong, non-bulky bases/good nucleophiles (e.g., OH⁻, MeO⁻, EtO⁻): Promote SN2 on primary halides and E2 on secondary and tertiary halides.

    • Strong, bulky bases (e.g., t-BuOK, LDA): Strongly favor E2 elimination, often leading to the less substituted (Hofmann) product.

    • Weak bases/good nucleophiles (e.g., I⁻, Br⁻, RS⁻, CN⁻): Favor SN2 reactions.

    • Weak bases/weak nucleophiles (e.g., H₂O, ROH): Favor SN1/E1 pathways with secondary and tertiary halides.

  • Solvent:

    • Polar aprotic solvents (e.g., Acetone, DMSO, DMF): Favor SN2 reactions.

    • Polar protic solvents (e.g., Water, Alcohols): Favor SN1 and E1 reactions because they can stabilize the carbocation intermediate. They can also solvate the nucleophile, reducing its nucleophilicity and thus disfavoring SN2.

  • Temperature:

    • Higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the -TΔS term more negative, thus favoring elimination.

  • Nature of the Leaving Group:

    • Good leaving groups (e.g., I⁻, Br⁻, TsO⁻) are required for both substitution and elimination reactions. The better the leaving group, the faster the reaction will proceed, regardless of the pathway.

Q2: How can I analytically determine the ratio of substitution to elimination products in my reaction mixture?

A2: Several analytical techniques can be used to quantify the product ratio:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. The relative peak areas in the chromatogram can be used to determine the ratio of the products. A proper calibration with standards is necessary for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. By integrating the signals corresponding to unique protons of the substitution and elimination products, their relative molar ratio can be determined. For example, the appearance of signals in the alkene region (typically 4.5-6.5 ppm) is a clear indication of elimination byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile or more polar compounds. Different types of columns (e.g., reversed-phase, normal-phase) can be used depending on the polarity of the products. Quantification is achieved by comparing peak areas to those of known standards.

Data Presentation

The following tables summarize quantitative data on the influence of various factors on the product distribution in substitution and elimination reactions.

Table 1: Effect of Temperature on the Product Ratio of 2-Bromopropane with Sodium Ethoxide in Ethanol

Temperature (°C)% Substitution (SN2)% Elimination (E2)
252179
551585

Data is illustrative and based on general trends. Actual values may vary.

Table 2: Effect of Base/Nucleophile on the Product Distribution for 2-Bromopropane at 55°C in Ethanol

Base/Nucleophile% Substitution (SN2)% Elimination (E2)
CH₃COO⁻~100<1
CN⁻~90~10
C₆H₅S⁻~80~20
OEt⁻1585
t-BuOK<1>99

Data is illustrative and based on general trends. Actual values may vary.

Table 3: Effect of Substrate Structure on Reaction Pathway with Sodium Ethoxide in Ethanol at 55°C

SubstrateMajor Pathway(s)Approximate % Elimination
1-BromopropaneSN2<10
2-BromopropaneSN2 / E2~85
2-Bromo-2-methylpropaneE2>99

Data is illustrative and based on general trends. Actual values may vary.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis - Minimizing Elimination

Objective: To synthesize an unsymmetrical ether while minimizing the formation of an alkene byproduct. This protocol uses a primary alkyl halide and the alkoxide of a secondary alcohol.

Materials:

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-propanol (1.2 equivalents) and anhydrous THF. b. Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. c. Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • SN2 Reaction: a. Cool the alkoxide solution to 0 °C. b. Add 1-iodopropane (1.0 equivalent) dropwise via a syringe. c. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by fractional distillation or column chromatography to isolate the desired ether.

Protocol 2: Dehydrohalogenation - Favoring the Zaitsev vs. Hofmann Product

Objective: To demonstrate control over the regioselectivity of an E2 reaction using different bases.

Part A: Zaitsev Product Formation (less hindered base)

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopentane (1.0 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by GC-MS to determine the ratio of 1-pentene (B89616) to 2-pentene (B8815676). The major product is expected to be the more stable 2-pentene (Zaitsev product).

Part B: Hofmann Product Formation (hindered base)

Materials:

  • 2-Bromopentane

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopentane (1.0 equivalent) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by GC-MS to determine the ratio of 1-pentene to 2-pentene. The major product is expected to be the less substituted 1-pentene (Hofmann product).

Visualizations

The following diagrams illustrate key decision-making workflows for minimizing elimination byproducts.

Elimination_Troubleshooting start High Elimination Byproduct Observed substrate Analyze Substrate Structure start->substrate conditions Evaluate Reaction Conditions start->conditions primary Primary Substrate: - Use less hindered base - Lower temperature substrate->primary Primary secondary Secondary Substrate: - Lower temperature - Use less basic nucleophile - Use polar aprotic solvent substrate->secondary Secondary tertiary Tertiary Substrate: - Substitution not feasible via SN2 - For SN1, use weak nucleophile/base and polar protic solvent at low temp. substrate->tertiary Tertiary base Base/Nucleophile too strong/bulky? conditions->base end Minimized Elimination primary->end secondary->end tertiary->end temp Temperature too high? base->temp No change_base Use weaker/less bulky base base->change_base Yes solvent Solvent Choice? temp->solvent No lower_temp Decrease reaction temperature temp->lower_temp Yes change_solvent Switch to polar aprotic solvent for SN2 solvent->change_solvent Protic used for SN2 solvent->end Appropriate change_base->end lower_temp->end change_solvent->end

Caption: Troubleshooting workflow for high elimination byproducts.

Williamson_Ether_Synthesis_Logic start Planning Williamson Ether Synthesis of Unsymmetrical Ether (R-O-R') choice Choose Alkoxide and Alkyl Halide start->choice path1 Path 1: R-O⁻ + R'-X choice->path1 path2 Path 2: R'-O⁻ + R-X choice->path2 eval1 Evaluate R' in R'-X path1->eval1 eval2 Evaluate R in R-X path2->eval2 primary1 R' is Primary or Methyl eval1->primary1 1°/Me secondary1 R' is Secondary eval1->secondary1 tertiary1 R' is Tertiary eval1->tertiary1 primary2 R is Primary or Methyl eval2->primary2 1°/Me secondary2 R is Secondary eval2->secondary2 tertiary2 R is Tertiary eval2->tertiary2 good Good choice, S_N2 is favored primary1->good caution Caution: E2 will compete secondary1->caution bad Bad choice: E2 will dominate tertiary1->bad primary2->good secondary2->caution tertiary2->bad

Caption: Decision logic for selecting reactants in Williamson ether synthesis.

improving the separation of propoxycyclohexane from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the separation of propoxycyclohexane from its starting materials and common byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My final product is contaminated with unreacted cyclohexanol (B46403). How can I remove it?

A1: Unreacted cyclohexanol is a common impurity due to the similar physical properties of it and the desired this compound product. The boiling points are very close, making simple distillation ineffective.

  • Primary Recommendation: Fractional Distillation. This is the most effective method for separating liquids with close boiling points.[1][2][3] Because the boiling point of cyclohexanol (~161°C) and this compound (estimated to be ~170-180°C based on analogs) are close, a fractionating column with a high number of theoretical plates is required for efficient separation.[1][4]

  • Alternative Method: Chemical Conversion & Extraction. If distillation equipment is not available or the separation is still poor, you can convert the unreacted cyclohexanol into a more easily separable compound.

    • React the crude mixture with an acid chloride (e.g., acetyl chloride) or anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base (e.g., pyridine). This will convert the alcohol into an ester.

    • The resulting ester will have a significantly different boiling point and polarity, allowing for separation by distillation or column chromatography. The ester can also be removed by a basic aqueous wash (hydrolysis followed by extraction of the carboxylate salt).

Q2: How can I remove unreacted 1-bromopropane (B46711) from my product mixture?

A2: 1-bromopropane has a much lower boiling point than this compound.

  • Primary Recommendation: Simple Distillation. Due to the large difference in boiling points (1-bromopropane: ~71°C vs. This compound: ~170-180°C), a simple distillation is highly effective.[5][6][7][8] The 1-bromopropane will distill off first, leaving the desired product and other high-boiling materials in the distillation flask.

  • Workup Consideration: Ensure your aqueous workup is thorough, as some 1-bromopropane may be removed during this phase, reducing the amount that needs to be distilled.

Q3: I have a significant amount of cyclohexene (B86901) in my product. What caused this, and how can I purify my ether?

A3: Cyclohexene is the product of an E2 elimination side reaction. This is more likely to occur if you used a secondary alkyl halide (like bromocyclohexane) as a starting material, especially with a sterically hindered or strong base.[9]

  • Removal of Cyclohexene: Cyclohexene has a low boiling point (~83°C) and can be easily removed from the higher-boiling this compound by simple distillation.[10][11][12][13]

  • Prevention: To avoid this side reaction in the future, use the preferred synthetic route: reacting sodium cyclohexoxide with a primary alkyl halide (e.g., 1-bromopropane).

Q4: My workup is forming a persistent emulsion between the organic and aqueous layers. What should I do?

A4: Emulsions are stable mixtures of immiscible liquids and are a common issue during extractions.[14] They are often caused by the presence of amphiphilic molecules or fine solid particulates.[14][15]

  • Break the Emulsion:

    • Add Brine: The most common first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[14][15][16]

    • Gentle Swirling/Stirring: Let the mixture stand and gently swirl the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.[14][17]

    • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can remove fine particulates that may be stabilizing the emulsion.[14][15][16]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[17]

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[14][18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for this compound to minimize purification challenges?

A1: The optimal route is the Williamson ether synthesis using a primary alkyl halide. This involves:

  • Deprotonating cyclohexanol with a strong base (like sodium hydride, NaH) to form the sodium cyclohexoxide nucleophile.

  • Reacting the alkoxide with a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) as the electrophile.

This pathway is preferred because the S(N)2 reaction is highly sensitive to steric hindrance. Using a primary halide minimizes the competing E2 elimination reaction, which would occur if a secondary halide (like bromocyclohexane) were used, leading to higher purity and yield of the desired ether.[9][19]

Q2: What are the most common impurities I should expect?

A2: The most common impurities are unreacted starting materials and side products. These include:

  • Unreacted Cyclohexanol: High-boiling, difficult to separate by simple distillation.

  • Unreacted 1-Bromopropane: Low-boiling, easily removed by distillation.

  • Cyclohexene: A low-boiling elimination byproduct, more common if using a secondary cyclohexyl halide.[10][11][12][13][20]

  • Di-n-propyl ether: A low-boiling byproduct from the reaction of the propoxide (if formed) with another molecule of propyl halide.[21][22][23]

Q3: Which single purification technique is most effective for isolating high-purity this compound?

A3: Fractional distillation is the most critical and effective technique for achieving high purity, primarily because it is the best method for removing the most challenging impurity: unreacted cyclohexanol.[1][2][3][24][25] While an aqueous workup is essential for removing salts and some water-soluble components, and simple distillation can remove low-boiling impurities, only fractional distillation can effectively separate compounds with very close boiling points.

Q4: How can I monitor the reaction to ensure it goes to completion and minimize unreacted starting materials?

A4: Monitoring the reaction progress is crucial. The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively track the consumption of the starting materials and the appearance of the product. By spotting the reaction mixture alongside standards of the starting materials, you can visually determine when the starting alcohol or halide spot has disappeared.

  • Gas Chromatography (GC): For a more quantitative analysis, small aliquots of the reaction mixture can be analyzed by GC. This allows you to determine the relative percentages of starting materials, product, and byproducts, providing a clear indication of when the reaction has reached completion.

Data Presentation: Physical Properties of Relevant Compounds

The following table summarizes key quantitative data for this compound and related substances to aid in selecting appropriate separation techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound (Product) C₉H₁₈O142.24[26]~170 - 180 (estimated)~0.87 (estimated)
Cyclohexanol (Starting Material)C₆H₁₂O100.16161.8[4][27][28]0.962[27]
1-Bromopropane (Starting Material)C₃H₇Br122.9971[5][6][8][29]1.354[5]
Cyclohexene (Side Product)C₆H₁₀82.1483[10][11][12][13]0.811[13]
Di-n-propyl ether (Side Product)C₆H₁₄O102.1790[21][22][23]0.736

Experimental Protocols

Protocol 1: Aqueous Workup and Extraction

This protocol is designed to quench the reaction, remove inorganic salts, and separate the crude product from water-soluble impurities.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then further cool it in an ice-water bath.

  • Quench Reaction: Slowly and carefully add deionized water to the reaction mixture to quench any remaining reactive species (e.g., NaH).

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product and dilute the mixture.

  • Wash with Water: Add deionized water, shake the funnel gently (to avoid emulsion), and allow the layers to separate. Drain and discard the aqueous (lower) layer.[30]

  • Wash with Brine: Add a saturated NaCl solution (brine) to the organic layer. This helps to remove residual water and break any emulsions that may have formed.[14] Shake, separate the layers, and discard the aqueous layer.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl and let it stand for 10-15 minutes.

  • Isolate Crude Product: Filter the drying agent by gravity filtration. Rinse the flask and the drying agent with a small amount of fresh extraction solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[30][31]

Protocol 2: Fractional Distillation

This protocol is for separating this compound from high-boiling impurities like cyclohexanol.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.[1]

  • Charge the Flask: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the liquid boils, watch the vapor rise slowly up the fractionating column. The goal is to establish a temperature gradient along the column.[2]

  • Collect Fractions:

    • Fore-run: Collect any low-boiling impurities (e.g., residual solvent, cyclohexene) that distill first. The temperature should be unstable during this phase.

    • Product Fraction: Once the temperature at the distillation head stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the pure this compound. Maintain a slow, steady distillation rate (1-2 drops per second).

    • Final Fraction: If the temperature begins to rise again, it indicates that a higher-boiling impurity (e.g., cyclohexanol) is starting to distill. Stop the distillation or switch to a new receiving flask.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.

Protocol 3: Flash Column Chromatography

This method is an alternative for high-purity separation, especially for smaller scales or when distillation is impractical.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal solvent system should give the product (this compound) an R(_f) value of approximately 0.3. A good starting point for ethers is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 5-10% ethyl acetate in hexanes).[32][33]

  • Column Packing:

    • Select a column of appropriate size (a 20:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight is common).[34]

    • Pack the column with silica gel as a slurry in the nonpolar component of your eluent (e.g., hexanes). Ensure the silica bed is level and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Drain the solvent just to the level of the sand, then carefully add the eluent.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a flow rate of about 5 cm/minute.[34]

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.[34][35]

Visualizations

Synthesis_and_Purification_Workflow cluster_reaction Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification start Cyclohexanol + NaH alkoxide Sodium Cyclohexoxide Formation start->alkoxide add_propyl_halide Add 1-Bromopropane alkoxide->add_propyl_halide reaction SN2 Reaction (Reflux) add_propyl_halide->reaction quench Aqueous Quench reaction->quench extract Extraction with Ether/Brine quench->extract dry Dry (Na2SO4) & Evaporate extract->dry crude_product Crude this compound dry->crude_product distillation Fractional Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Analyze Crude Product (GC, NMR, or TLC) impurity_q Major Impurity Identified? start->impurity_q cyclohexanol Unreacted Cyclohexanol (High Boiling) impurity_q->cyclohexanol Yes propyl_bromide Unreacted 1-Bromopropane (Low Boiling) impurity_q->propyl_bromide Yes cyclohexene Cyclohexene Side Product (Low Boiling) impurity_q->cyclohexene Yes other Other/Minor Impurities impurity_q->other Yes sol_frac_dist Use Fractional Distillation cyclohexanol->sol_frac_dist sol_simple_dist Use Simple Distillation propyl_bromide->sol_simple_dist cyclohexene->sol_simple_dist sol_chrom Consider Column Chromatography other->sol_chrom

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Propoxycyclohexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for identifying impurities in propoxycyclohexane samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can originate from three main sources: the synthesis process, degradation of the product, or external contamination.

  • Synthesis-Related Impurities: These include unreacted starting materials such as cyclohexanol (B46403) and 1-propanol (B7761284) (or its corresponding halide), and byproducts like dicyclohexyl ether, dipropyl ether, or propene.

  • Degradation Products: Ethers are susceptible to oxidation, especially when exposed to air and light, which can form hazardous peroxide impurities.[1] Hydrolysis can also occur, leading to the formation of cyclohexanol and propanol.

  • External Contaminants: These are often introduced during production, purification, or handling. Common examples include residual solvents (e.g., hexane (B92381), toluene), water, plasticizers (e.g., phthalates from containers), and grease from laboratory glassware.[2][3]

Q2: Which analytical technique is best suited for identifying impurities in my sample?

A2: The choice of analytical technique depends on the expected nature of the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for volatile and semi-volatile impurities. It provides both separation of components and structural information for identification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for non-destructive analysis and unambiguous structure elucidation of unknown impurities, especially when isolated.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for non-volatile or thermally unstable impurities. It can also be used for chiral separations if enantiomeric purity is a concern.[7][8]

  • Karl Fischer Titration: This is the standard method for quantifying water content in the sample.

Q3: My this compound sample is old. What specific impurities should I test for?

A3: For aged ether samples, the primary concern is the formation of explosive peroxides.[1] You should perform a qualitative test for peroxides before concentrating the sample. Additionally, degradation via hydrolysis may increase the levels of cyclohexanol and propanol. Proper storage in a cool, dark, and inert atmosphere is crucial to minimize degradation.[9][10]

Troubleshooting Guides

GC-MS Analysis Issues

Problem: I see unexpected peaks in my GC chromatogram.

  • Possible Cause 1: Contamination. The peaks may originate from the solvent, contaminated glassware, the syringe, or the GC system itself (e.g., column bleed, septum bleed).[11]

  • Solution:

    • Inject a solvent blank to identify peaks originating from the solvent or syringe.

    • Check for "ghost peaks" which may indicate carryover from a previous injection.[12]

    • Review the mass spectrum of the peak. Common contaminants like siloxanes (from column bleed) or phthalates have characteristic fragmentation patterns.

  • Possible Cause 2: Sample Degradation. The sample may have degraded during storage or upon heating in the GC inlet.

  • Solution:

    • Re-analyze a freshly opened sample, if available.

    • Use a lower injector temperature to minimize on-column degradation.

    • Check for peroxide formation, as this can lead to other degradation products.

Problem: My peaks are tailing or showing poor shape.

  • Possible Cause 1: Active Sites. Polar impurities (like alcohols) can interact with active sites in the injector liner or the front of the GC column, causing peak tailing.[13][14]

  • Solution:

    • Use a fresh, deactivated injector liner.

    • Trim the first 10-20 cm from the front of the GC column to remove non-volatile residues or active sites.[13]

    • Ensure the column is installed correctly in the inlet.[13]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to broad, fronting peaks.[15]

  • Solution:

    • Dilute the sample.

    • Increase the split ratio to inject a smaller amount onto the column.

Impurity Identification Workflow

The following diagram outlines a logical workflow for the identification of impurities in a this compound sample.

G cluster_prep Sample Preparation & Initial Checks cluster_analysis Analytical Methods cluster_data Data Interpretation & Reporting Sample Receive Sample Visual Visual Inspection (Color, Particulates) Sample->Visual Peroxide Peroxide Test (Critical for Ethers) Visual->Peroxide GCMS GC-MS Analysis (Primary Method) Peroxide->GCMS NMR NMR Analysis (For Structure ID) Peroxide->NMR KF Karl Fischer (Water Content) Peroxide->KF Data Analyze Chromatogram/ Spectrum GCMS->Data NMR->Data Library Database Search (NIST, etc.) Data->Library Quant Quantify Impurities Library->Quant Report Final Report Quant->Report

Caption: General workflow for impurity analysis of this compound.

Data Summary Tables

Table 1: Potential Impurities and Their Typical Analytical Data

Impurity NameFormulaOriginExpected ¹H NMR Signal (ppm)Key MS Fragments (m/z)
CyclohexanolC₆H₁₂OStarting Material3.5-3.7 (CH-OH), broad OH82, 57, 44
1-PropanolC₃H₈OStarting Material3.5-3.7 (CH₂-OH), broad OH45, 31, 29
Dicyclohexyl etherC₁₂H₂₂OByproduct~3.2 (CH-O)166, 83, 82, 67
WaterH₂OContaminantVariable (1.5-4.7 in CDCl₃)18, 17
Cyclohexyl Propyl PeroxideC₉H₁₈O₂Degradation~3.8-4.1 (CH-O-O)Varies (unstable)

Table 2: Recommended Starting GC-MS Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Split (e.g., 50:1 ratio)
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35 - 400 amu

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

1. Objective: To separate and identify volatile and semi-volatile impurities in a this compound sample.

2. Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane, GC grade)

  • GC-MS system with autosampler

  • 2 mL autosampler vials with septa caps

3. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in the chosen high-purity solvent. For example, add 10 µL of the sample to 990 µL of hexane in a clean autosampler vial.

  • Cap the vial tightly and vortex for 10 seconds to ensure homogeneity.

  • Prepare a solvent blank using only the dilution solvent.

4. GC-MS Instrument Setup:

  • Set up the GC-MS instrument according to the parameters listed in Table 2 .

  • Allow the system to equilibrate until a stable baseline is achieved.

5. Analysis Sequence:

  • Run the solvent blank first to identify any system contaminants.

  • Run the prepared this compound sample.

  • (Optional) Run a quality control standard if available.

6. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • For each impurity peak, examine the corresponding mass spectrum.

  • Compare the obtained mass spectrum against a spectral library (e.g., NIST) for tentative identification.[16]

  • Confirm the identity by comparing the retention time and mass spectrum with an authentic reference standard, if possible.

Protocol 2: ¹H NMR Analysis

1. Objective: To obtain structural information on the sample and any potential impurities.

2. Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with internal standard (e.g., TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer

3. Sample Preparation:

  • Add approximately 5-10 mg of the this compound sample to a clean, dry NMR tube.

  • Add ~0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

  • Cap the tube and invert several times to mix thoroughly until the sample is fully dissolved.

4. Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

5. Data Analysis:

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Identify the characteristic signals for this compound. Protons on the carbon adjacent to the ether oxygen are expected between 3.4-4.5 ppm.[17][18]

  • Analyze any unexpected signals. Compare their chemical shifts, multiplicities, and integrations to data for suspected impurities (see Table 1 ). For example, a broad peak between 1.5-4.0 ppm could indicate the presence of an alcohol or water.[19]

Troubleshooting Logic Diagram

This diagram provides a decision-making path for troubleshooting an unidentified peak in a GC-MS chromatogram.

G start Unidentified Peak Observed in GC-MS q1 Is the peak present in the solvent blank? start->q1 a1_yes Source is system/solvent. Clean system, use fresh solvent. q1->a1_yes Yes a1_no Peak is from sample. q1->a1_no No q2 Does MS spectrum match NIST library entry? a1_no->q2 a2_yes Tentatively identify impurity. Confirm with reference standard. q2->a2_yes Yes a2_no No clear match. q2->a2_no No end Impurity identified or further investigation needed. a2_yes->end q3 Consider common contaminants/byproducts. (e.g., Phthalates, Alcohols) a2_no->q3 a3 Manually compare MS data and retention index. q3->a3 q4 Is it a degradation product? (e.g., Peroxide derivative) a3->q4 a4_yes Perform degradation studies or analyze by other techniques (NMR). q4->a4_yes Likely q4->end Unlikely a4_yes->end

Caption: Troubleshooting decision tree for an unknown GC-MS peak.

References

Technical Support Center: High-Purity Propoxycyclohexane Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refining of propoxycyclohexane via distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and efficient purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Issue Potential Cause Recommended Solution
No Product Distilling Over 1. Insufficient heating of the distillation flask. 2. Thermometer bulb placed incorrectly. 3. Leak in the distillation apparatus. 4. Condenser water is too cold, causing solidification.1. Gradually increase the heating mantle temperature. The heating bath should be set approximately 20-30°C higher than the expected boiling point of the liquid.[1] 2. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 3. Check all joints and connections for a secure fit. Use appropriate grease or seals if necessary. 4. Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature.
Unstable Boiling Point 1. Presence of volatile impurities. 2. Heating rate is too high or uneven. 3. Formation of an azeotrope.1. Collect the initial low-boiling fraction separately until the temperature stabilizes. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the fractionating column.[2][3] 3. If an azeotrope with water or a solvent is suspected, consider pre-drying the crude product or using a different purification technique like extractive distillation.[4][5][6]
Low Yield of Pure Product 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Significant hold-up in the distillation column.1. Use a longer or more efficient fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates.[2][3] 2. A slower distillation rate improves separation efficiency.[2] 3. Insulate the distillation column and head to minimize heat loss and ensure a steady ascent of the vapor.
Product is Contaminated 1. Inefficient separation of components with close boiling points. 2. "Bumping" of the liquid in the distillation flask. 3. Peroxide formation in the ether.1. Increase the reflux ratio by adjusting the heating and cooling rates to improve separation. 2. Use boiling chips or a magnetic stirrer to ensure smooth boiling. 3. Test for peroxides before distillation. If present, they must be removed. Do not distill ethers that contain peroxides as this can lead to explosions. [7][8]
Distillation Stops Prematurely 1. The majority of the desired product has been distilled. 2. A leak has developed in the system.1. Monitor the temperature at the distillation head; a sharp drop indicates the completion of a fraction. 2. Re-check all seals and joints for any leaks.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: How can I check for the presence of peroxides in my crude this compound?

A2: Before heating or distilling, it is imperative to test for peroxides. This can be done using commercially available peroxide test strips or by adding a few drops of the ether to a freshly prepared solution of potassium iodide in acetic acid. The formation of a yellow to brown color indicates the presence of peroxides. Ethers containing peroxides should not be distilled due to the risk of explosion. [7][8]

Q3: What are the likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A3: Potential impurities may include unreacted starting materials such as cyclohexanol (B46403) and 1-bromopropane, as well as side products from elimination reactions (e.g., propene, cyclohexene). Residual solvent from the reaction workup may also be present.

Q4: Can this compound form an azeotrope?

A4: Ethers are known to form azeotropes, particularly with water and alcohols.[5][6][9] If your crude product is wet or contains residual alcohol from the synthesis, an azeotrope may form, which will affect the distillation temperature and the purity of the collected fractions. It is advisable to thoroughly dry the crude product before distillation.

Q5: What type of fractionating column is recommended for purifying this compound?

A5: For separating components with boiling points that are relatively close, a column with a higher number of theoretical plates is recommended. A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) would be suitable choices to achieve a good separation.[2][3]

Q6: What are the key safety precautions for distilling this compound?

A6: Always work in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[10] As with all ethers, there is a risk of peroxide formation; test for peroxides before distilling.[7][11] Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never distill to dryness, as this can concentrate potentially explosive peroxides.[12]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying crude this compound using fractional distillation.

1. Pre-Distillation Check:

  • Test a small aliquot of the crude this compound for the presence of peroxides. If peroxides are detected, they must be removed prior to distillation.

  • Ensure the crude product is dry, as water can form an azeotrope.

2. Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood as shown in the diagram below.

  • Use a round-bottom flask of an appropriate size (the liquid should fill it to about half to two-thirds of its volume).

  • Add a few boiling chips or a magnetic stir bar to the distillation flask.

  • Connect the fractionating column to the distillation flask and the distillation head.

  • Place the thermometer correctly in the distillation head.

  • Connect the condenser and ensure a gentle flow of cooling water (in at the bottom, out at the top).

  • Arrange a series of receiving flasks to collect different fractions.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Gradually heat the distillation flask using a heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column.[2]

  • Record the temperature when the first drop of distillate is collected in the receiving flask. This is the start of the first fraction.

  • Collect any low-boiling impurities as the first fraction until the temperature stabilizes at the expected boiling point of this compound.

  • Change the receiving flask to collect the main fraction of pure this compound. The temperature should remain constant during this period.

  • Monitor the distillation rate; a slow and steady rate of about 1-2 drops per second is ideal for good separation.[2]

4. Post-Distillation:

  • When the temperature begins to drop or if only a small amount of liquid remains in the distillation flask, stop the distillation by removing the heating mantle. Do not distill to dryness.

  • Allow the apparatus to cool down completely before dismantling.

  • Analyze the purity of the collected fractions using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compoundC₉H₁₈O142.24[16]Est. 150-160Boiling point is an estimation based on similar structures.
Propylcyclohexane (B167486)C₉H₁₈126.24155Analogue for boiling point estimation.
CyclohexanolC₆H₁₂O100.16161.1Potential starting material impurity.
1-BromopropaneC₃H₇Br122.9971Potential starting material impurity.

Mandatory Visualizations

Distillation_Troubleshooting_Workflow start Start Distillation issue Problem Encountered? start->issue no_distillate No Product Distilling issue->no_distillate Yes unstable_bp Unstable Boiling Point issue->unstable_bp Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes end Successful Distillation issue->end No check_heat Check Heating & Thermometer no_distillate->check_heat check_leaks Check for Leaks no_distillate->check_leaks adjust_heat_rate Adjust Heating Rate unstable_bp->adjust_heat_rate check_azeotrope Consider Azeotrope unstable_bp->check_azeotrope improve_column Use More Efficient Column low_yield->improve_column slow_distillation Slow Down Distillation Rate low_yield->slow_distillation increase_reflux Increase Reflux Ratio impure_product->increase_reflux ensure_smooth_boiling Ensure Smooth Boiling impure_product->ensure_smooth_boiling check_heat->issue check_leaks->issue adjust_heat_rate->issue check_azeotrope->issue improve_column->issue slow_distillation->issue increase_reflux->issue ensure_smooth_boiling->issue

Caption: Troubleshooting workflow for this compound distillation.

Fractional_Distillation_Setup cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle with Stirrer distillation_flask Distillation Flask (Crude this compound + Boiling Chips) fractionating_column Fractionating Column distillation_flask->fractionating_column distillation_head Distillation Head fractionating_column->distillation_head thermometer Thermometer distillation_head->thermometer condenser Condenser distillation_head->condenser receiving_flask Receiving Flask (Pure this compound) condenser->receiving_flask water_out Water Out condenser->water_out water_in Water In water_in->condenser

References

Validation & Comparative

Propoxycyclohexane: A Comparative Guide to an Unconventional Ether Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, efficiency, and safety. While common ether solvents like tetrahydrofuran (B95107) (THF) have long been staples in the laboratory, the pursuit of greener, safer, and more efficient alternatives has led to the exploration of other options. This guide provides a detailed comparison of propoxycyclohexane with established and alternative ether solvents, including THF, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME).

While this compound is not as widely documented or studied as other ether solvents, this guide compiles available data on its physical and chemical properties. To provide a comprehensive performance context, we present a detailed comparison with well-characterized alternatives, offering insights into their respective advantages and disadvantages in various applications.

Executive Summary

This compound is a high-boiling, hydrophobic ether solvent. Based on its structure, it is anticipated to have low water solubility and reduced peroxide-forming tendencies compared to THF. However, a significant lack of published experimental data on its performance in common organic reactions prevents a direct, data-driven comparison with more established solvents. In contrast, 2-MeTHF and CPME have emerged as prominent "green" alternatives to THF, with a growing body of literature supporting their efficacy and improved safety profiles. They offer advantages such as higher boiling points, enhanced stability, and easier work-up procedures in many cases.

This guide will summarize the known properties of this compound and provide a detailed, data-supported comparison of THF, 2-MeTHF, and CPME to serve as a benchmark for evaluating less common solvents.

Physicochemical Properties of Ether Solvents

The physical properties of a solvent are crucial in determining its suitability for specific applications, from reaction temperature to product isolation. The following table summarizes the key physicochemical properties of this compound and other common ether solvents.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C9H18O[1]C4H8OC5H10O[1]C6H12O
Molecular Weight ( g/mol ) 142.24[1]72.1186.13100.16
Boiling Point (°C) Not available6680.2106
Melting Point (°C) Not available-108.4-136<-140
Density (g/mL at 20°C) Not available0.8890.8540.86
Water Solubility Low (predicted)Miscible14 g/100 mL (inversely soluble)[1]1.1 g/100 mL
Peroxide Formation Low (predicted)HighLow[1]Very Low

Performance in Key Organic Reactions

The performance of a solvent can be evaluated by its influence on reaction kinetics, yields, and selectivity. While experimental data for this compound is scarce, the performance of THF, 2-MeTHF, and CPME has been well-documented in a variety of transformations.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for C-C bond formation, and the choice of ether solvent is critical for the formation and stability of the Grignard reagent.

  • THF is a traditional solvent for Grignard reactions due to its excellent ability to solvate the magnesium center, facilitating reagent formation.

  • 2-MeTHF has been shown to be an excellent alternative to THF, often providing higher yields and better reaction control due to its higher boiling point.[1] Its lower water miscibility also simplifies aqueous work-up.

  • CPME is also a suitable solvent for Grignard reactions, offering a higher boiling point than THF and 2-MeTHF, which can be advantageous for less reactive halides. Its high hydrophobicity allows for easy separation from aqueous phases.

Experimental Workflow for a Typical Grignard Reaction

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware & Mg Turnings B Add Anhydrous Ether Solvent A->B C Add Alkyl/Aryl Halide B->C D Initiate Reaction (Gentle Heating) C->D E Maintain Reflux D->E F Add Carbonyl Compound E->F G Quench with Aqueous Acid F->G H Separate Organic Layer G->H I Dry & Concentrate H->I J Final Product I->J Purification

Caption: Generalized workflow for a Grignard reaction.

Nucleophilic Substitution Reactions

The polarity and coordinating ability of ether solvents can influence the rates of nucleophilic substitution reactions.

  • THF is a polar aprotic solvent that can solvate cations, leaving the nucleophile relatively free to react, thus accelerating S(_N)2 reactions.

  • 2-MeTHF and CPME , with their similar ether functionalities, are also expected to be effective solvents for S(_N)2 reactions. Their higher boiling points allow for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

Safety and Environmental Profile

The safety and environmental impact of solvents are of increasing importance in modern chemistry.

SolventKey Safety HazardsEnvironmental Profile
This compound Flammable (predicted)No data available
Tetrahydrofuran (THF) Highly flammable, peroxide former, potential carcinogenPetrochemical-based
2-Methyltetrahydrofuran (2-MeTHF) Flammable, low peroxide former[1]Bio-based, greener alternative[1]
Cyclopentyl Methyl Ether (CPME) Flammable, very low peroxide formerPetrochemical-based, but considered a greener alternative due to its properties

Logical Relationship of Solvent Properties and Performance

Solvent_Properties_Performance cluster_properties Solvent Properties cluster_performance Performance & Safety Advantages BoilingPoint High Boiling Point ReactionRate Increased Reaction Rate BoilingPoint->ReactionRate Hydrophobicity Hydrophobicity Workup Easier Work-up Hydrophobicity->Workup Peroxide Low Peroxide Formation Safety Improved Safety Peroxide->Safety Polarity Polarity SN2Rate Accelerated SN2 Reactions Polarity->SN2Rate

Caption: Influence of solvent properties on performance.

Detailed Experimental Protocols

While a specific protocol for this compound is not available, the following represents a general procedure for a reaction where it could potentially be evaluated against other ether solvents.

General Protocol for a Nucleophilic Substitution Reaction (Williamson Ether Synthesis)

  • Reagents and Materials:

    • Alcohol (e.g., phenol, 1.0 eq)

    • Base (e.g., sodium hydride, 1.1 eq)

    • Alkyl halide (e.g., benzyl (B1604629) bromide, 1.1 eq)

    • Anhydrous ether solvent (this compound, THF, 2-MeTHF, or CPME)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous ether solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add the base portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

This compound remains an under-explored solvent in the realm of organic synthesis. Its predicted properties suggest it could be a viable high-boiling, hydrophobic alternative to traditional ethers, but this potential is yet to be substantiated by experimental evidence. For researchers seeking greener and safer alternatives to THF, 2-MeTHF and CPME present well-documented and compelling options with demonstrated performance benefits in a range of important chemical transformations. Further research into the solvent properties and applications of this compound is warranted to fully assess its place in the modern chemist's toolkit.

References

A Comparative Guide to the Validation of Analytical Methods for Propoxycyclohexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chemical compounds is a cornerstone of pharmaceutical research and development. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of propoxycyclohexane. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Methodology Comparison

Both GC-FID and HPLC-UV are powerful chromatographic techniques suitable for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[6][7] The choice between the two often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and laboratory instrumentation availability.

  • Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition.[7] GC is well-suited for volatile compounds like this compound. A Flame Ionization Detector (FID) is commonly used in GC for the analysis of organic compounds.[8][9]

  • High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase.[10][11][12] While this compound lacks a strong chromophore for UV detection, derivatization or detection at a lower wavelength (e.g., ~200-210 nm) can be employed.

Quantitative Data Summary

The following table summarizes the hypothetical performance data for the validated GC-FID and HPLC-UV methods for this compound quantification. These values are representative of what can be expected from a properly validated method according to ICH guidelines.

Validation Parameter GC-FID Method HPLC-UV Method ICH Acceptance Criteria (Typical)
Linearity (R²) 0.99950.9991≥ 0.999
Range (µg/mL) 1 - 1005 - 200Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120% (may vary)
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.31.5-
Limit of Quantification (LOQ) (µg/mL) 1.05.0-
Specificity No interference from blankNo interference from blankNo interference from placebo/impurities
Robustness Unaffected by minor changesUnaffected by minor changesConsistent results with small variations

Experimental Protocols

Detailed methodologies for the validation of each analytical method are provided below.

GC-FID Method Protocol

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 180°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector Temperature: 280°C

    • Injection Volume: 1 µL (split mode)

  • Validation Procedures:

    • Linearity: Analysis of calibration standards at five concentration levels.

    • Accuracy: Spike-recovery studies at three concentration levels (low, medium, high).

    • Precision: Repeatability is assessed through six replicate injections of a standard solution. Intermediate precision is evaluated by a different analyst on a different day.

    • LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

    • Specificity: Analysis of a blank (methanol) to ensure no interfering peaks at the retention time of this compound.

HPLC-UV Method Protocol

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Validation Procedures:

    • Linearity: Analysis of calibration standards at five concentration levels.

    • Accuracy: Spike-recovery studies at three concentration levels.

    • Precision: Repeatability is assessed through six replicate injections. Intermediate precision is evaluated by a different analyst on a different day.

    • LOD and LOQ: Determined based on the signal-to-noise ratio.

    • Specificity: Analysis of a blank (acetonitrile:water) to ensure no interfering peaks.

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, which is a critical process to ensure that the method is suitable for its intended purpose.[2]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Evaluation & Reporting A Define Analytical Requirements B Select Analytical Technique (GC/HPLC) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2) C->D E Set Acceptance Criteria D->E F Prepare Validation Plan E->F G Execute Experiments (Linearity, Accuracy, Precision, etc.) F->G H Collect and Process Data G->H I Compare Results to Acceptance Criteria H->I J Prepare Validation Report I->J K Method Implementation J->K

Caption: General workflow for analytical method validation.

References

A Comparative Guide to Propoxycyclohexane and Diethyl Ether as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, influencing reaction kinetics, product purity, and overall process safety and sustainability. Ethers are a versatile class of solvents, favored for their relative inertness and ability to solvate a wide range of organic compounds. This guide provides a detailed comparison of two such ethers: the well-established diethyl ether and the less-common propoxycyclohexane.

While diethyl ether has a long history of use and is well-characterized, publicly available experimental data on the solvent properties and performance of this compound is scarce. Much of the information on this compound is based on computed data. This guide, therefore, presents a comparison based on the available information, highlighting the known attributes of diethyl ether and the theoretical characteristics of this compound to aid in solvent selection and encourage further experimental investigation into this promising alternative.

Executive Summary

Diethyl ether is a highly volatile, flammable solvent with a low boiling point, making it suitable for reactions requiring easy removal of the solvent.[1][2] It is a good solvent for a variety of non-polar and slightly polar compounds and is particularly effective in Grignard reactions.[3][4] However, its high flammability and tendency to form explosive peroxides are significant safety concerns.[5][6]

This compound, a less common ether, is predicted to have a higher boiling point and flash point than diethyl ether, suggesting potentially safer handling characteristics. Its larger molecular size and more complex structure may offer different solubility profiles and reaction kinetics. However, a lack of experimental data prevents a direct comparison of its performance in specific chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and diethyl ether is presented in Table 1. It is important to note that the data for this compound is primarily computed, while the data for diethyl ether is based on extensive experimental measurements.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundDiethyl Ether
Molecular Formula C₉H₁₈O[3]C₄H₁₀O[7]
Molecular Weight 142.24 g/mol [3]74.12 g/mol [7]
Boiling Point Not available (Predicted to be higher than diethyl ether)34.6 °C[1][8]
Density Not available0.7134 g/cm³[8]
Flash Point Not available (Predicted to be higher than diethyl ether)-45 °C[7]
Solubility in Water Not available6.05 g/100 mL (at 25 °C)[9]
Polarity Non-polar (predicted)Relatively non-polar[2][10]

Performance as a Reaction Solvent

Diethyl Ether:

Diethyl ether is a versatile aprotic solvent widely used in organic synthesis.[1][11] Its key performance characteristics include:

  • Grignard Reactions: It is an excellent solvent for the formation of Grignard reagents due to its ability to solvate the magnesium center, facilitating reagent formation and stability.[3][4]

  • Extractions: Its low boiling point and immiscibility with water make it a common choice for liquid-liquid extractions to isolate organic compounds from aqueous solutions.[1][11]

  • Inert Reaction Medium: Diethyl ether is relatively unreactive, making it a suitable inert medium for a variety of organic reactions, such as Wurtz reactions.[1]

This compound:

Due to the lack of available experimental data, the performance of this compound as a reaction solvent can only be inferred from its predicted properties. Its higher predicted boiling point might make it suitable for reactions requiring higher temperatures than those achievable with diethyl ether. The cyclohexane (B81311) ring introduces a bulky, non-polar moiety which could influence solubility and reaction selectivity in unique ways compared to the linear ethyl groups of diethyl ether. Further research is needed to explore its potential applications in organic synthesis.

Safety and Environmental Impact

Table 2: Safety and Environmental Comparison

AspectThis compoundDiethyl Ether
Flammability Predicted to be flammableHighly flammable[5][12]
Peroxide Formation Potential for peroxide formation (as an ether)Forms explosive peroxides upon exposure to air and light[5][6]
Toxicity Data not availableHarmful if swallowed or inhaled; may cause drowsiness or dizziness[6][13]
Environmental Impact Data not availableNot readily biodegradable; low potential for bioaccumulation[6][13]

Experimental Protocols

Peroxide Test for Ethers (General Protocol):

A critical safety consideration for all ether solvents is the potential for the formation of explosive peroxides. The following is a general qualitative test for the presence of peroxides.

Materials:

  • Ether solvent to be tested

  • Freshly prepared 10% potassium iodide solution in glacial acetic acid

  • Test tube

Procedure:

  • Add 1 mL of the ether solvent to a test tube.

  • Add 1 mL of the freshly prepared 10% potassium iodide solution in glacial acetic acid.

  • A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.

Logical Workflow for Solvent Selection

The choice between an established solvent like diethyl ether and a less-characterized one like this compound involves a careful consideration of multiple factors. The following diagram illustrates a logical workflow for this decision-making process.

Solvent_Selection_Workflow A Define Reaction Requirements (Temperature, Polarity, Reactivity) B Evaluate Diethyl Ether - Low boiling point - Well-understood - High flammability - Peroxide risk A->B C Evaluate this compound (Predicted) - Higher boiling point? - Potentially safer? - Lack of data A->C D Is Low Temperature & Easy Removal Critical? B->D G Consider this compound (Requires Experimental Validation) C->G E Are Safety Concerns with Diethyl Ether Manageable? D->E Yes D->G No F Select Diethyl Ether E->F Yes E->G No H Perform Small-Scale Test Reactions G->H I Is Performance Acceptable? H->I J Select this compound I->J Yes K Re-evaluate Other Solvent Alternatives I->K No

Caption: Logical workflow for selecting between diethyl ether and this compound.

Signaling Pathway for Peroxide Formation in Ethers

The formation of explosive peroxides in ethers is a well-known hazard. The following diagram illustrates the general radical-initiated pathway for this process.

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ether (R-O-R') Ether (R-O-R') Ether Radical (R-O-R'•) Ether Radical (R-O-R'•) Ether (R-O-R')->Ether Radical (R-O-R'•) H• abstraction (light, heat, catalyst) Peroxy Radical Peroxy Radical Ether Radical (R-O-R'•)->Peroxy Radical + O₂ Non-radical products Non-radical products Ether Radical (R-O-R'•)->Non-radical products + Radical species Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + R-O-R' Peroxy Radical->Non-radical products + Radical species Hydroperoxide->Ether Radical (R-O-R'•) Explosive Polymers Explosive Polymers Hydroperoxide->Explosive Polymers Further reactions

Caption: Simplified pathway of peroxide formation in ether solvents.

Conclusion

Diethyl ether remains a widely used and well-understood solvent in organic chemistry, offering advantages in specific applications like Grignard reactions and extractions. Its significant safety hazards, however, necessitate careful handling and consideration of alternatives. This compound presents a theoretically safer profile due to its predicted higher boiling and flash points. However, the current lack of comprehensive experimental data on its physical properties and performance as a reaction solvent is a major limitation.

For researchers and drug development professionals, the choice between these two solvents will depend on the specific requirements of the chemical transformation. While diethyl ether is a reliable option for established procedures, the potential benefits of this compound warrant further investigation. Experimental validation of its properties and performance is essential to unlock its potential as a safer and effective alternative in organic synthesis.

References

Characterization of Propoxycyclohexane: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of propoxycyclohexane utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct experimental spectra in publicly available literature, this document presents a comprehensive prediction of the ¹H and ¹³C NMR spectra based on established principles and comparative data from analogous alkoxycyclohexane compounds. This guide serves as a valuable resource for identifying and characterizing this compound in complex mixtures and for understanding its structural features.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are derived from the analysis of structurally similar compounds, including methoxycyclohexane and ethoxycyclohexane (B13971089), and general NMR chemical shift correlations.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (Cyclohexyl CH-O)3.20 - 3.40Multiplet1H-
H-a (Propoxy O-CH₂)3.35 - 3.55Triplet2H~6.5 - 7.0
H-2, H-6 (Cyclohexyl CH₂)1.60 - 1.90Multiplet4H-
H-b (Propoxy -CH₂-)1.50 - 1.70Sextet2H~7.0
H-3, H-4, H-5 (Cyclohexyl CH₂)1.10 - 1.40Multiplet6H-
H-c (Propoxy -CH₃)0.85 - 0.95Triplet3H~7.4

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (Cyclohexyl CH-O)78 - 82
C-a (Propoxy O-CH₂)69 - 73
C-2, C-6 (Cyclohexyl CH₂)31 - 35
C-3, C-5 (Cyclohexyl CH₂)23 - 27
C-4 (Cyclohexyl CH₂)25 - 29
C-b (Propoxy -CH₂-)22 - 26
C-c (Propoxy -CH₃)10 - 14

Comparison with Analogous Compounds

To validate the predicted chemical shifts, a comparison with experimentally reported data for methoxycyclohexane and ethoxycyclohexane is presented below. The trends observed in these simpler alkoxycyclohexanes support the predicted values for this compound.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Alkoxycyclohexanes

ProtonsMethoxycyclohexaneEthoxycyclohexaneThis compound (Predicted)
H-1 (Cyclohexyl CH-O)~3.3~3.43.20 - 3.40
Alkoxy O-CH₂-~3.53.35 - 3.55
Alkoxy -CH₂---1.50 - 1.70
Cyclohexyl CH₂~1.1 - 1.9~1.1 - 1.91.10 - 1.90
Alkoxy -CH₃~3.2 (O-CH₃)~1.20.85 - 0.95

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Alkoxycyclohexanes

CarbonMethoxycyclohexaneEthoxycyclohexaneThis compound (Predicted)
C-1 (Cyclohexyl CH-O)~79~7878 - 82
Alkoxy O-C~56 (O-CH₃)~64 (O-CH₂)69 - 73
Alkoxy -CH₂---22 - 26
C-2, C-6 (Cyclohexyl CH₂)~32~3231 - 35
C-3, C-5 (Cyclohexyl CH₂)~24~2423 - 27
C-4 (Cyclohexyl CH₂)~26~2625 - 29
Alkoxy -CH₃-~1610 - 14

Experimental Protocol for NMR Analysis

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0.00 ppm.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon environment.

    • Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.

3. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with labels corresponding to the predicted NMR assignments in the tables above.

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

comparative study of different synthetic routes to propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical entities is paramount. This guide provides a comparative study of three distinct synthetic routes to propoxycyclohexane: the Williamson ether synthesis, reductive etherification of cyclohexanone (B45756), and acid-catalyzed dehydration of cyclohexanol (B46403) and propanol (B110389). Each method is evaluated based on its reaction mechanism, efficiency, and potential drawbacks, supported by detailed experimental protocols and data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsReagentsTypical YieldKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Cyclohexanol, 1-Bromopropane (B46711)Sodium Hydride (NaH)50-95%Versatile, well-established, good yields with primary alkyl halides.Requires a strong base, potential for elimination side reactions.[1][2]
Reductive Etherification Cyclohexanone, PropanolPlatinum on Carbon (Pt/C), H₂High (e.g., >80%)Atom economical, avoids strong bases and alkyl halides.Requires a specialized catalyst and handling of hydrogen gas.[3]
Acid-Catalyzed Dehydration Cyclohexanol, PropanolStrong Acid (e.g., H₂SO₄)Variable (Often Low)Simple reagents.Prone to multiple side reactions including alkene formation and symmetrical ether byproducts.[4][5]

I. Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[1] In the synthesis of this compound, this can be achieved by reacting sodium cyclohexoxide with 1-bromopropane.

Experimental Protocol

1. Preparation of Sodium Cyclohexoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 10 mmol of cyclohexanol is dissolved in 20 mL of anhydrous tetrahydrofuran (B95107) (THF). To this solution, 1.1 equivalents (11 mmol) of sodium hydride (NaH) are added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.

2. Synthesis of this compound: To the freshly prepared solution of sodium cyclohexoxide, 1.1 equivalents (11 mmol) of 1-bromopropane are added dropwise at room temperature. The reaction mixture is then heated to reflux (approximately 65-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

3. Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

4. Characterization:

  • Yield: Typically 50-95%.[1]

  • ¹H NMR (predicted): δ 3.4-3.6 (t, 2H, -O-CH₂-), 3.2-3.4 (m, 1H, -O-CH-), 1.5-1.9 (m, 8H, cyclohexyl-H and -CH₂-CH₃), 1.1-1.4 (m, 4H, cyclohexyl-H), 0.9 (t, 3H, -CH₃).

  • ¹³C NMR (predicted): δ 78-80 (-O-CH-), 70-72 (-O-CH₂-), 32-34 (cyclohexyl-C), 25-27 (cyclohexyl-C), 23-25 (-CH₂-CH₃), 10-12 (-CH₃).

  • IR (predicted, cm⁻¹): 2930, 2850 (C-H stretching), 1100 (C-O stretching).

Logical Relationship of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide (Nucleophile) Cyclohexanol->Cyclohexoxide Deprotonation H2 Hydrogen Gas NaH Sodium Hydride (Base) NaH->Cyclohexoxide Bromopropane 1-Bromopropane (Alkyl Halide) This compound This compound Bromopropane->this compound NaBr Sodium Bromide Cyclohexoxide->this compound SN2 Attack

Caption: Williamson ether synthesis workflow.

II. Reductive Etherification of Cyclohexanone

Reductive etherification provides a more atom-economical route to ethers by combining a ketone and an alcohol in the presence of a reducing agent.[3][6] This one-pot reaction avoids the pre-formation of an alkoxide and the use of alkyl halides.

Experimental Protocol

1. Reaction Setup: A flask is charged with 5% platinum on charcoal (Pt/C) catalyst (e.g., 5 mol%) and molecular sieves (to trap the water byproduct). The flask is evacuated and heated to remove moisture, then cooled under an inert atmosphere.

2. Reaction Execution: Dry chloroform (B151607) is added as the solvent, followed by cyclohexanone (1 equivalent) and propanol (1.5-2 equivalents). The reaction mixture is purged with hydrogen gas and stirred at 50 °C under ambient hydrogen pressure (e.g., using a balloon).[3] The reaction progress is monitored by gas chromatography (GC).

3. Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to afford this compound.

4. Characterization:

  • Yield: High yields are often achievable, potentially exceeding 80%.

  • ¹H NMR, ¹³C NMR, IR: As described for the Williamson ether synthesis product.

Experimental Workflow for Reductive Etherification

Reductive_Etherification_Workflow Reactants Cyclohexanone + Propanol Reaction Reaction Vessel (Chloroform, 50°C, H2 atm) Reactants->Reaction Catalyst Pt/C Catalyst + Molecular Sieves Catalyst->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Fractional Distillation Evaporation->Purification Product This compound Purification->Product Acid_Catalyzed_Dehydration_Pathways cluster_reactants Reactants cluster_products Potential Products Cyclohexanol Cyclohexanol This compound This compound (Desired) Cyclohexanol->this compound Cyclohexene Cyclohexene (Side Product) Cyclohexanol->Cyclohexene Dehydration DicyclohexylEther Dicyclohexyl Ether (Side Product) Cyclohexanol->DicyclohexylEther Self-condensation Propanol Propanol Propanol->this compound DipropylEther Dipropyl Ether (Side Product) Propanol->DipropylEther Self-condensation Acid H+ (Catalyst) Acid->this compound Acid->Cyclohexene Acid->DipropylEther Acid->DicyclohexylEther

References

A Researcher's Guide to Confirming the Identity of Synthesized Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development and chemical research, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides a comprehensive analytical comparison for verifying the successful synthesis of propoxycyclohexane. We present key experimental data for this compound alongside three structural alternatives: methoxycyclohexane, ethoxycyclohexane, and the isomeric propylcyclohexane. Detailed experimental protocols are included to facilitate accurate and reproducible characterization.

Comparison of Analytical Data for Identity Confirmation

The definitive identification of a synthesized compound is achieved by comparing its spectroscopic properties with those of known standards or predicted data. Below is a comparative summary of key analytical data for this compound and its alternatives.

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Alternatives)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) ~3.45 (t, 2H, -O-CH₂ -CH₂-CH₃), ~3.25 (m, 1H, -O-CH -), ~1.80-1.10 (m, 10H, cyclohexyl-H), ~1.55 (sextet, 2H, -O-CH₂-CH₂ -CH₃), ~0.90 (t, 3H, -CH₂-CH₃ )
Methoxycyclohexane ~3.30 (s, 3H, -O-CH₃), ~3.20 (m, 1H, -O-CH-), ~1.90-1.10 (m, 10H, cyclohexyl-H)
Ethoxycyclohexane ~3.45 (q, 2H, -O-CH₂-CH₃), ~3.25 (m, 1H, -O-CH-), ~1.90-1.10 (m, 10H, cyclohexyl-H), ~1.20 (t, 3H, -O-CH₂-CH₃ )
Propylcyclohexane ~1.70-0.80 (m, 18H, overlapping propyl and cyclohexyl protons)

Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Alternatives)

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~78.0 (-O-CH -), ~70.0 (-O-CH₂ -), ~32.0, ~26.0, ~24.0 (cyclohexyl carbons), ~23.0 (-O-CH₂-CH₂ -), ~10.0 (-CH₃ )
Methoxycyclohexane ~78.5 (-O-CH -), ~56.0 (-O-CH₃ ), ~32.2, ~26.1, ~24.5 (cyclohexyl carbons)
Ethoxycyclohexane ~78.2 (-O-CH -), ~64.0 (-O-CH₂ -), ~32.1, ~26.0, ~24.3 (cyclohexyl carbons), ~15.8 (-CH₃ )
Propylcyclohexane ~38.0, ~34.0, ~27.0, ~21.0, ~14.5 (overlapping propyl and cyclohexyl carbons)

Table 3: Mass Spectrometry Data (m/z) (Predicted Fragmentation for this compound)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 14299 (M-C₃H₇), 83 (C₆H₁₁⁺), 57 (C₄H₉⁺), 43 (C₃H₇⁺)
Methoxycyclohexane 11483 (M-OCH₃), 82, 55
Ethoxycyclohexane 12883 (M-OC₂H₅), 82, 55, 45
Propylcyclohexane 12683 (M-C₃H₇), 69, 55, 41

Table 4: Infrared (IR) Spectroscopy Data (Predicted for this compound)

CompoundKey Absorption Bands (cm⁻¹)
This compound (Predicted) ~2930, 2855 (C-H stretch), ~1100 (strong, C-O-C stretch)
Methoxycyclohexane ~2930, 2850 (C-H stretch), ~1095 (strong, C-O-C stretch)
Ethoxycyclohexane ~2930, 2850 (C-H stretch), ~1100 (strong, C-O-C stretch)
Propylcyclohexane ~2925, 2850 (C-H stretch) (absence of strong C-O-C stretch)

Experimental Protocols

Accurate and reproducible data are paramount for the correct identification of synthesized compounds. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, with a longer relaxation delay (2-5 seconds) and a greater number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile.

    • Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

    • Acquire the mass spectrum, ensuring a mass range that will include the expected molecular ion.

    • Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a small amount of the sample directly on the ATR crystal.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands, paying close attention to the C-H stretching region (2800-3000 cm⁻¹) and the C-O-C stretching region for ethers (around 1100 cm⁻¹).[1][2][3][4][5]

Visualizing the Confirmation Workflow and Synthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for compound identification and a potential synthetic route for this compound.

G Workflow for Identity Confirmation of Synthesized this compound cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_comparison Data Comparison and Confirmation Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Compare Compare Experimental Data with Predicted/Reference Spectra H_NMR->Compare C_NMR->Compare MS->Compare IR->Compare Confirm Confirm Identity and Purity Compare->Confirm

Workflow for confirming the identity of synthesized this compound.

A common method for synthesizing ethers like this compound is the Williamson ether synthesis.[6][7][8][9][10] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

G Williamson Ether Synthesis of this compound Cyclohexanol Cyclohexanol Cyclohexoxide Cyclohexoxide Ion Cyclohexanol->Cyclohexoxide Deprotonation Base Strong Base (e.g., NaH) Base->Cyclohexoxide This compound This compound Cyclohexoxide->this compound SN2 Attack PropylHalide 1-Bromopropane PropylHalide->this compound Salt NaBr

Reaction scheme for the Williamson ether synthesis of this compound.

By systematically applying these analytical techniques and comparing the acquired data with predicted values and those of known related compounds, researchers can confidently confirm the identity and purity of their synthesized this compound. This rigorous approach is fundamental to the integrity and reproducibility of scientific research.

References

A Comparative Guide to the Cross-Validation of Propoxycyclohexane Analysis Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides an objective comparison of two common analytical methods for the quantification of propoxycyclohexane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Cross-validation of analytical methods is a critical step to demonstrate the consistency and reliability of results, particularly in regulated environments.[1] This document outlines the experimental protocols and presents a comparative analysis of validation parameters to aid in the selection and cross-validation of these techniques for this compound analysis.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters for the analysis of this compound using GC-MS and HPLC-UV. These parameters are essential for evaluating the suitability of a method for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. The data presented here is a representative synthesis based on typical performance characteristics of these analytical techniques for similar ether compounds.[2]

Validation Parameter GC-MS HPLC-UV Acceptance Criteria (Typical)
Linearity (R²) >0.998>0.997≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80-120%
Precision (% RSD) < 1.5%< 2.0%≤ 15%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mLS/N ≥ 10

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the GC-MS and HPLC-UV analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the determination of volatile compounds like this compound.[3]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer is used.[3][4]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving a known amount in the same solvent to fall within the calibration range. An internal standard may be added to improve accuracy.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at 10 °C/min.

      • Hold: Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the concentration using a calibration curve generated from the standard solutions.

2. High-Performance Liquid Chromatography (HPLC-UV) Protocol

While this compound lacks a strong chromophore for UV detection, derivatization or detection at a lower wavelength may be employed. This protocol assumes detection is feasible at lower UV wavelengths.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Generate calibration standards through serial dilution of the stock solution.

    • Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set to a low value such as 210 nm.

  • Data Analysis:

    • Identify the this compound peak by its retention time.

    • Calculate the concentration using the calibration curve derived from the standards.

Mandatory Visualization

The following diagrams illustrate the workflow for the cross-validation of this compound analysis and the logical relationship of the analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirements method1 Primary Method Development (e.g., GC-MS) start->method1 method2 Alternative Method Development (e.g., HPLC-UV) start->method2 validation1 Method Validation (Primary) method1->validation1 validation2 Method Validation (Alternative) method2->validation2 sample_analysis Analyze Same Samples with Both Methods validation1->sample_analysis validation2->sample_analysis comparison Compare Results (Accuracy, Precision, Linearity) sample_analysis->comparison pass Results are Equivalent comparison->pass Pass fail Investigate Discrepancies comparison->fail Fail end End: Cross-Validated Methods pass->end fail->method1 fail->method2

Caption: Workflow for the Cross-Validation of Analytical Methods.

AnalyticalMethodRelationship cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplcuv High-Performance Liquid Chromatography-UV (HPLC-UV) This compound This compound Analysis gc_separation Gas Chromatography (Separation by Volatility/Polarity) This compound->gc_separation Primary Method hplc_separation Liquid Chromatography (Separation by Polarity) This compound->hplc_separation Alternative Method ms_detection Mass Spectrometry (Detection by Mass-to-Charge Ratio) gc_separation->ms_detection Analyte Transfer uv_detection UV Detection (Detection by Light Absorbance) hplc_separation->uv_detection Analyte Flow

Caption: Logical Relationship of Analytical Methods for this compound.

References

Navigating Solvent Selection: A Comparative Guide to Propoxycyclohexane Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and environmental footprint. Propoxycyclohexane, a cycloaliphatic ether, presents a unique combination of properties. However, its niche applications and limited public data necessitate a broader look at viable alternatives. This guide provides a comprehensive comparison of this compound with other solvents that share similar structural or functional characteristics, offering a framework for selecting the optimal solvent for specific applications.

Due to the limited publicly available information on the specific industrial applications of this compound, this guide focuses on a logical potential application: viscosity reduction of epoxy resins for coating formulations . Ethers and other cyclic solvents are commonly employed in this area as diluents or viscosity-reducing agents. The alternatives discussed—Cyclopentyl Methyl Ether (CPME), Cyclohexanone, 2-Methyltetrahydrofuran (2-MeTHF), and d-Limonene—are evaluated based on their performance in this context and their overall physicochemical properties.

Comparative Analysis of Physicochemical Properties

A solvent's performance is dictated by its physical and chemical properties. The following table summarizes key parameters for this compound and its potential alternatives.

PropertyThis compoundCyclopentyl Methyl Ether (CPME)Cyclohexanone2-Methyltetrahydrofuran (2-MeTHF)d-Limonene
Molecular Formula C₉H₁₈OC₆H₁₂OC₆H₁₀OC₅H₁₀OC₁₀H₁₆
Molar Mass ( g/mol ) 142.24100.1698.1486.13136.24
Boiling Point (°C) ~180-190 (estimated)106[1]155.6[2]80.2[3]176[4]
Flash Point (°C) ~60 (estimated)-144[5]-1148[4]
Density (g/mL @ 20°C) ~0.88 (estimated)0.86[1]0.948[5]0.854[3]0.841
Water Solubility LowLow (0.3 g/100g )[1]8.6 g/100 mL[2]Partially soluble (14.4 g/100g at 23°C)[3][6]Insoluble
Hansen Solubility Parameters (MPa⁰.⁵)
δD (Dispersion)~16.5 (estimated)16.817.816.917.0
δP (Polar)~3.0 (estimated)3.56.35.71.8
δH (Hydrogen Bonding)~4.0 (estimated)4.65.15.03.1
Key Features Cycloaliphatic etherHydrophobic ether, stable to acids/bases[1][7]Cyclic ketone, strong solvency[5][8][9]Bio-derived, good for organometallic reactions[3][10]Bio-derived terpene, strong degreaser[11][12]

Hansen Solubility Parameters for some solvents are sourced from publicly available data. Parameters for this compound are estimated based on its chemical structure.

Application Focus: Viscosity Reduction in Epoxy Resin Formulations

High viscosity in epoxy resins can hinder their application, particularly in coatings where a smooth, uniform layer is desired. Solvents are often used as reactive or non-reactive diluents to reduce viscosity.[13][14][15] The ideal diluent should effectively lower viscosity without significantly compromising the mechanical properties and chemical resistance of the cured epoxy.

Performance Comparison in Epoxy Formulations

While direct experimental data for this compound is unavailable, we can infer its potential performance based on its chemical structure and compare it with known data for the alternatives.

SolventExpected Performance as an Epoxy DiluentSupporting Experimental Insights
This compound As a cycloaliphatic ether, it is expected to be a good non-reactive diluent for epoxy resins, offering moderate viscosity reduction. Its relatively high boiling point would lead to a slower evaporation rate, potentially improving leveling in coatings.No direct experimental data found. Performance is inferred based on the properties of other cyclic ethers.
Cyclopentyl Methyl Ether (CPME) CPME's hydrophobic nature and stability make it a suitable non-reactive diluent.[1][16] It is expected to provide good viscosity reduction and can be easily removed due to its moderate boiling point.Studies have shown CPME to be an effective solvent in various organic reactions, highlighting its stability and compatibility with a range of chemical functionalities.[7][17][18]
Cyclohexanone A strong, polar solvent that can effectively dissolve high-molecular-weight epoxy resins, leading to significant viscosity reduction.[8][9] Its slower evaporation rate can be beneficial for coating applications.[5]Cyclohexanone is widely used in the coatings industry for its excellent solvency with various resins, including epoxies.[9][19]
2-Methyltetrahydrofuran (2-MeTHF) A bio-derived alternative to THF, 2-MeTHF can act as an effective solvent for epoxy resins.[10] Its lower water miscibility compared to THF is an advantage in moisture-sensitive formulations.[3]2-MeTHF has been successfully used as a solvent in polymerization reactions, demonstrating its utility in resin systems.[20]
d-Limonene This bio-based solvent is a strong degreaser and has good solvency for non-polar resins.[4][11] It can be used as a non-reactive diluent, though its compatibility with more polar epoxy systems may vary.d-Limonene has been investigated as a green solvent for various applications, including the dissolution of polymers.[12][21]

Experimental Protocol for Evaluating Solvent Performance in Epoxy Coatings

To objectively compare the performance of these solvents in a specific epoxy formulation, the following experimental protocol is recommended.

Objective: To determine the effect of different solvents on the viscosity of a liquid epoxy resin and the properties of the cured coating.

Materials:

  • Bisphenol A based liquid epoxy resin

  • Amine-based curing agent

  • Solvents: this compound (if available), CPME, Cyclohexanone, 2-MeTHF, d-Limonene

  • Glass panels for coating application

  • Rotational viscometer

  • Film applicator

  • Hardness tester (e.g., Pencil hardness)

  • Adhesion tester (e.g., Cross-hatch adhesion test)

  • Differential Scanning Calorimeter (DSC) for determining glass transition temperature (Tg)

Procedure:

  • Viscosity Reduction Measurement: a. Prepare mixtures of the epoxy resin with each solvent at varying concentrations (e.g., 5%, 10%, 15% by weight). b. Measure the viscosity of each mixture at a constant temperature (e.g., 25°C) using a rotational viscometer. c. Plot viscosity as a function of solvent concentration for each solvent.

  • Curing and Film Application: a. For each solvent at a chosen concentration (e.g., 10%), add the stoichiometric amount of the amine curing agent and mix thoroughly. b. Apply the formulated epoxy system onto clean glass panels using a film applicator to a uniform thickness. c. Cure the coated panels according to the manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).

  • Cured Film Characterization: a. Hardness: Measure the pencil hardness of the cured coatings according to ASTM D3363. b. Adhesion: Evaluate the adhesion of the coatings to the glass substrate using the cross-hatch adhesion test (ASTM D3359). c. Glass Transition Temperature (Tg): Determine the Tg of the cured films using DSC. A significant decrease in Tg compared to the neat resin indicates plasticization by the solvent. d. Solvent Resistance: Test the resistance of the cured films to a panel of chemicals (e.g., xylene, ethanol, 10% NaOH) by spot tests, observing any softening, swelling, or delamination.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for solvent evaluation.

experimental_workflow cluster_prep Preparation cluster_viscosity Viscosity Analysis cluster_curing Curing and Film Application cluster_characterization Cured Film Characterization start Start: Select Epoxy Resin and Solvents prep_resin Prepare Epoxy-Solvent Blends (Varying Concentrations) start->prep_resin measure_viscosity Measure Viscosity (Rotational Viscometer) prep_resin->measure_viscosity plot_viscosity Plot Viscosity vs. Concentration measure_viscosity->plot_viscosity add_hardener Add Curing Agent plot_viscosity->add_hardener apply_film Apply Film on Substrate add_hardener->apply_film cure_film Cure the Film apply_film->cure_film hardness Hardness Test cure_film->hardness adhesion Adhesion Test cure_film->adhesion tg_dsc Tg Measurement (DSC) cure_film->tg_dsc resistance Solvent Resistance Test cure_film->resistance end End: Compare and Select Optimal Solvent hardness->end adhesion->end tg_dsc->end resistance->end

Experimental workflow for solvent evaluation.

Logical Framework for Solvent Selection

The process of selecting a suitable alternative to a niche solvent like this compound involves a systematic evaluation of key performance indicators. The following diagram illustrates the decision-making process.

logical_relationship cluster_criteria Selection Criteria cluster_candidates Potential Alternatives start Start: Need for this compound Alternative performance Performance Requirements - Solvency Power - Viscosity Reduction - Evaporation Rate start->performance safety Safety & Environmental - Low Toxicity - High Flash Point - Biodegradability start->safety cost Economic Factors - Price per Unit - Availability start->cost evaluation Experimental Evaluation Compare performance based on protocol performance->evaluation:f0 safety->evaluation:f0 cost->evaluation:f0 cpme Cyclopentyl Methyl Ether (CPME) cpme->evaluation:f0 cyclohexanone Cyclohexanone cyclohexanone->evaluation:f0 me_thf 2-Methyltetrahydrofuran (2-MeTHF) me_thf->evaluation:f0 d_limonene d-Limonene d_limonene->evaluation:f0 decision Final Solvent Selection evaluation:f1->decision

Decision-making framework for solvent selection.

Conclusion

While this compound remains a solvent with limited public data on its specific applications, a comparative analysis based on its chemical structure provides a valuable framework for identifying and evaluating potential alternatives. For applications such as viscosity reduction in epoxy coatings, solvents like Cyclopentyl Methyl Ether, Cyclohexanone, 2-Methyltetrahydrofuran, and d-Limonene offer a range of properties to meet various performance, safety, and environmental requirements. The provided experimental protocol and decision-making framework can guide researchers and formulators in making an informed solvent selection, ensuring optimal performance and sustainability in their applications.

References

A Comparative Spectroscopic Analysis of Propoxycyclohexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of propoxycyclohexane and its key structural isomers. Due to the limited availability of public experimental spectra for this compound, this guide combines predicted spectral data with experimental data from closely related analogues to offer a robust analytical framework. This approach enables the differentiation of these compounds and provides a foundational understanding of their spectral characteristics for research and development purposes.

Introduction to this compound and its Isomers

This compound is an ether with the molecular formula C9H18O. Its structural isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct chemical and physical properties. Accurate identification and differentiation of these isomers are crucial in various fields, including drug discovery and materials science, where specific isomeric forms can have significantly different biological activities or material properties. This guide focuses on the spectral differentiation of this compound from its ether isomers, such as isothis compound, and its alkane analogue, propylcyclohexane, using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Comparative Spectral Data

The following tables summarize the expected and experimental spectral data for this compound and its relevant isomers and analogues.

Table 1: Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound (Predicted)142.24142 (M+), 99 (M-C3H7)+, 83, 57, 43
Isothis compound (Predicted)142.24142 (M+), 99 (M-C3H7)+, 83, 59, 43
Propylcyclohexane (Experimental)126.24126 (M+), 83 (M-C3H7)+, 69, 55, 41

Note: The fragmentation of ethers is characterized by cleavage of the C-O bond and alpha-cleavage. The loss of the propyl group (C3H7) is a likely fragmentation pathway for both this compound and isothis compound, leading to a peak at m/z 99. However, the subsequent fragmentation of the propyl group itself can differentiate between the n-propyl and isopropyl structures.

Table 2: ¹H NMR Spectral Data (Predicted and Experimental, in CDCl₃)
CompoundChemical Shift (δ) of Protons on Carbon Adjacent to Oxygen (ppm)Chemical Shift (δ) of Other Key Protons (ppm)
This compound (Predicted)~3.4 (t, 2H, -O-CH₂-)0.9 (t, 3H, -CH₃), 1.2-1.9 (m, 13H, cyclohexyl and -CH₂-)
Isothis compound (Predicted)~3.6 (septet, 1H, -O-CH-)1.1 (d, 6H, -C(CH₃)₂), 1.2-1.9 (m, 11H, cyclohexyl)
Propylcyclohexane (Experimental)[1]N/A0.87 (t, 3H, -CH₃), 1.1-1.8 (m, 15H, cyclohexyl and -CH₂CH₂-)[1]

Note: The chemical shift and splitting pattern of the protons on the carbon atom bonded to the ether oxygen are highly diagnostic. A triplet for this compound versus a septet for isothis compound would be a clear distinguishing feature.

Table 3: ¹³C NMR Spectral Data (Predicted and Experimental, in CDCl₃)
CompoundChemical Shift (δ) of Carbon Adjacent to Oxygen (ppm)Chemical Shift (δ) of Other Key Carbons (ppm)
This compound (Predicted)~70-75 (-O-CH₂-)~10-12 (-CH₃), ~22-24 (-CH₂CH₃), ~25-35 (cyclohexyl)
Isothis compound (Predicted)~68-72 (-O-CH-)~22-24 (-C(CH₃)₂), ~25-35 (cyclohexyl)
Propylcyclohexane (Experimental)[1]N/A14.5, 20.7, 26.7, 33.6, 37.9[1]

Note: The chemical shift of the carbon atom directly attached to the oxygen atom provides valuable information for distinguishing between isomers.

Table 4: Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound (Predicted)~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch)[2][3][4]
Isothis compound (Predicted)~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch)[2][3][4]
Propylcyclohexane (Experimental)[5]~2850-2930 (C-H stretch)[5]

Note: While the C-H stretching frequencies are common to all these compounds, the presence of a C-O stretching band is the key differentiator for the ether isomers from their alkane analogue.[2][3][4] Differentiating between propoxy- and isothis compound based solely on the C-O stretch is challenging, but the overall fingerprint region can show subtle differences.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental protocols. The following are generalized methodologies for the key experiments cited.

Mass Spectrometry (MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction : A dilute solution of the sample (e.g., in dichloromethane (B109758) or methanol) is injected into the GC inlet.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium at a constant flow rate.

    • Temperature Program : An initial temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 35-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-32.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Spectral Width : 0-220 ppm.

    • Number of Scans : 512-1024.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : The raw data is processed with Fourier transformation, phase correction, and baseline correction. The spectra are calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : The spectrum is typically displayed as transmittance versus wavenumber (cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectral comparison of this compound and its isomers.

Spectral_Comparison_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion This compound This compound MS Mass Spectrometry This compound->MS NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR Isothis compound Isothis compound Isothis compound->MS Isothis compound->NMR Isothis compound->IR Propylcyclohexane Propylcyclohexane Propylcyclohexane->MS Propylcyclohexane->NMR Propylcyclohexane->IR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Chem_Shift_Split Chemical Shift & Splitting Patterns NMR->Chem_Shift_Split Func_Group Functional Group Identification IR->Func_Group Identification Isomer Identification MW_Frag->Identification Chem_Shift_Split->Identification Func_Group->Identification

Caption: Workflow for the spectral differentiation of this compound and its isomers.

Conclusion

The structural elucidation of this compound and its isomers can be effectively achieved through a combined application of mass spectrometry, NMR, and IR spectroscopy. While direct experimental data for this compound may be limited in public databases, a comparative analysis using predicted data and experimental spectra of closely related analogues provides a reliable method for their differentiation. The key distinguishing features lie in the fragmentation patterns in mass spectrometry, the chemical shifts and splitting patterns in NMR spectroscopy, and the presence or absence of the characteristic C-O stretching band in IR spectroscopy. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality spectral data for these and other related compounds, which is essential for unambiguous structural confirmation in research and development.

References

Performance Evaluation of Propoxycyclohexane as a Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and chemical synthesis, the pursuit of safer, more sustainable, and efficient options is a continuous endeavor. This guide provides a comparative performance evaluation of propoxycyclohexane alongside three commonly used ether solvents: tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). While this compound is a potential alternative, a notable lack of published experimental data on its performance in specific chemical reactions necessitates a comparison based on its predicted properties and the known performance of analogous solvents.

Executive Summary

This compound, a high-boiling point ether, presents a theoretically viable profile for certain applications in organic synthesis. However, the absence of concrete performance data in key reaction types, such as Grignard and Suzuki-Miyaura coupling reactions, is a significant limitation. In contrast, THF, 2-MeTHF, and CPME are well-characterized solvents with established performance records in a wide range of chemical transformations. 2-MeTHF and CPME, in particular, have gained traction as "greener" alternatives to THF, offering improved safety profiles and reduced environmental impact. This guide summarizes the available physical and chemical properties of these solvents to aid researchers in making informed decisions.

Physico-Chemical Properties: A Comparative Overview

The selection of a solvent is often guided by its physical properties, which influence reaction kinetics, solubility of reagents, and ease of workup. The following table summarizes key properties of this compound and its alternatives. Note: Experimental data for this compound is limited; some values are estimated based on its structural analogue, propylcyclohexane.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₉H₁₈O[1]C₄H₈OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 142.24[1]72.1186.13100.16
Boiling Point (°C) ~155-157 (estimated)6680106
Density (g/mL at 20°C) ~0.79 (estimated)0.8890.8540.86
Viscosity (cP at 25°C) Data not available0.460.60.7
Water Solubility Low (predicted)Miscible14 g/100 mL1.1 g/100 mL
Flash Point (°C) Data not available-14-11-1
Peroxide Formation Prone (expected)HighLower than THFLow

Performance in Key Synthetic Applications

The utility of a solvent is best demonstrated through its performance in common and critical chemical reactions. While specific data for this compound is unavailable, this section outlines the established performance of THF, 2-MeTHF, and CPME in Grignard reactions and Suzuki-Miyaura cross-coupling reactions, two cornerstones of modern organic synthesis.

Grignard Reaction

The formation of organomagnesium halides (Grignard reagents) and their subsequent reactions are highly sensitive to the choice of solvent. The solvent must be aprotic and capable of solvating the magnesium center to stabilize the reagent.

Experimental Protocol: Grignard Reagent Formation and Reaction (General)

A generalized workflow for a Grignard reaction is depicted below. The specific conditions, including temperature and reaction time, will vary depending on the substrates and solvent used.

Grignard_Workflow General Workflow for Grignard Reaction reagents Mg turnings, Alkyl/Aryl Halide formation Grignard Reagent Formation (Initiation, Reflux) reagents->formation solvent Anhydrous Ether Solvent (e.g., THF, 2-MeTHF, CPME) solvent->formation reaction Nucleophilic Addition formation->reaction carbonyl Carbonyl Compound (Aldehyde, Ketone, etc.) carbonyl->reaction workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup product Alcohol Product workup->product

Caption: General workflow for a Grignard reaction.

Performance Comparison:

SolventPerformance in Grignard Reactions
THF Standard solvent, effectively stabilizes Grignard reagents. Its high water miscibility can complicate aqueous workup.
2-MeTHF Excellent alternative to THF. Its lower water solubility facilitates easier phase separation during workup. Often provides higher yields and can be used at higher temperatures.
CPME A greener alternative that performs well in Grignard reactions. Its higher boiling point allows for reactions at elevated temperatures, and its low water solubility simplifies workup.
This compound Performance data not available. Its higher boiling point might be advantageous for sluggish reactions, but its steric bulk could potentially hinder the solvation of the Grignard reagent.
Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The solvent plays a crucial role in dissolving the reactants, base, and catalyst, as well as influencing the reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling reactants Aryl/Vinyl Halide or Triflate, Boronic Acid/Ester reaction Reaction Mixture (Heating) reactants->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent System (e.g., Toluene/Water, Dioxane/Water) solvent->reaction workup Workup (Extraction, Chromatography) reaction->workup product Coupled Product workup->product

Caption: General workflow for a Suzuki-Miyaura coupling.

Performance Comparison:

Solvent SystemPerformance in Suzuki-Miyaura Coupling
Toluene/Water A common biphasic system that is effective for a wide range of substrates.
Dioxane/Water Another widely used solvent system, known for its good solvating power for both organic and inorganic reagents.
2-MeTHF/Water A greener alternative to THF and dioxane, offering good performance and easier workup due to its partial water miscibility.
CPME Can be used as a co-solvent in Suzuki-Miyaura reactions, offering a more environmentally friendly option.
This compound Performance data not available. Its high boiling point could be beneficial for reactions requiring high temperatures. Its low polarity might necessitate the use of a co-solvent.

Safety and Environmental Considerations

The trend towards greener chemistry places a strong emphasis on the safety and environmental impact of solvents.

SolventKey Safety and Environmental Considerations
This compound Expected to be combustible. Prone to peroxide formation upon storage (typical for ethers). Environmental fate and toxicity data are not readily available.
THF Highly flammable. Forms explosive peroxides readily. High water solubility can lead to challenges in wastewater treatment.
2-MeTHF Flammable. Forms peroxides at a slower rate than THF. Derived from renewable resources (bio-based). Lower water solubility aids in recovery and reduces environmental release.
CPME Flammable. Exhibits low peroxide formation. Considered a green solvent with good recyclability.

Conclusion and Future Outlook

This compound remains an under-investigated solvent with potential utility in high-temperature applications where a relatively non-polar, aprotic medium is required. However, the current lack of experimental data on its performance in key chemical reactions, its solubility profile for a range of organic compounds, and its safety and environmental impact severely limits its practical consideration by researchers and drug development professionals.

In contrast, 2-MeTHF and CPME have emerged as robust and well-documented greener alternatives to traditional ether solvents like THF. They offer comparable or even superior performance in many applications, coupled with significant advantages in terms of safety, handling, and environmental sustainability.

For this compound to be considered a viable solvent in the pharmaceutical and chemical industries, further research is critically needed to:

  • Determine its key physical properties experimentally.

  • Evaluate its performance in a broad range of common organic reactions.

  • Assess its solubility characteristics for various classes of organic compounds.

  • Investigate its toxicological and environmental profile.

Until such data becomes available, the use of well-established and progressively greener solvents like 2-MeTHF and CPME is recommended for most applications.

Experimental Methodologies

The following provides a general overview of the experimental protocols that would be necessary to evaluate the performance of this compound.

1. Grignard Reaction:

  • Objective: To assess the efficiency of this compound as a solvent for the formation and reaction of a Grignard reagent.

  • Procedure:

    • Dry all glassware and the solvent thoroughly.

    • To a flask containing magnesium turnings under an inert atmosphere, add a solution of an appropriate alkyl or aryl halide in this compound.

    • Initiate the reaction (e.g., with a small crystal of iodine or gentle heating).

    • Once the Grignard reagent is formed, add a solution of an electrophile (e.g., a ketone) in this compound at a controlled temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, dry it, and remove the solvent under reduced pressure.

    • Purify the product by chromatography and calculate the yield.

  • Comparison: The same reaction should be performed in parallel using THF, 2-MeTHF, and CPME under identical conditions to provide a direct comparison of yield, reaction time, and ease of workup.

2. Suzuki-Miyaura Cross-Coupling:

  • Objective: To evaluate the suitability of this compound as a solvent in a palladium-catalyzed cross-coupling reaction.

  • Procedure:

    • To a reaction vessel, add an aryl halide, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Add this compound (and potentially a co-solvent like water) as the solvent.

    • Heat the reaction mixture to an appropriate temperature under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate it, and purify the product by column chromatography.

    • Determine the yield of the coupled product.

  • Comparison: The reaction should be compared with standard solvent systems like toluene/water or 2-MeTHF/water to assess the relative performance.

References

Safety Operating Guide

Proper Disposal of Propoxycyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of propoxycyclohexane is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential information on the proper handling and disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Understanding the Hazards of this compound

This compound is a flammable liquid that poses several health and environmental risks. It is crucial to be aware of these hazards before handling and disposing of the chemical. Key hazard classifications include:

  • Flammable Liquid: this compound is highly flammable and its vapors can form explosive mixtures with air.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Health Hazards: It can cause skin irritation and may cause drowsiness or dizziness.[1] Swallowing the chemical can be fatal if it enters the airways.[1]

  • Environmental Hazards: this compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or released into the environment.

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, extracted from safety data sheets.

PropertyValueSource
Boiling Point80.7 °C (177.3 °F)[1]
Density0.779 g/cm³ at 25 °C (77 °F)[1]
Flash Point35 °C (95 °F)[3]
Lower Flammability Limit0.9%[3]
Partition Coefficient (log Pow)3.44[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the general principles of hazardous waste management. This involves segregation, proper containment, clear labeling, and transfer to a certified hazardous waste disposal facility.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification: All waste streams containing this compound must be identified at the point of generation. This includes pure, unused this compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads).

  • Segregation: this compound waste must be collected separately from other waste streams, especially incompatible materials such as oxidizing agents.[3] It should be categorized as a non-halogenated organic solvent waste.[4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should be made of a material that will not react with this compound. Ensure the container is in good condition and has a secure-fitting lid.

  • Waste Collection:

    • Dispense the waste this compound into the designated container in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid overfilling the container; it should not be filled to more than 75-90% of its capacity to allow for vapor expansion.[4][5]

    • Securely close the container lid after each addition of waste.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Flammable," "Toxic")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

Storage and Disposal:

  • Temporary Storage: Store the labeled waste container in a designated hazardous waste accumulation area. This area should be a well-ventilated, cool, and dry location, away from heat and ignition sources.[3] Flammable liquid storage cabinets are appropriate for this purpose.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Professional Disposal: The collected this compound waste will be handled by a licensed hazardous waste disposal contractor. The most common disposal method for flammable organic solvents is incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_Generation Waste Generation cluster_Collection Waste Collection & Segregation cluster_Storage Temporary Storage cluster_Disposal Final Disposal Generate Generate this compound Waste Identify Identify as Hazardous Waste Generate->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Container Select Appropriate Container Segregate->Container Collect Collect in Labeled Container Container->Collect Store Store in Designated Area Collect->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal (Incineration) Request->Dispose

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific hazardous waste management policies and comply with all local, state, and federal regulations.

References

Essential Safety and Handling Protocols for Propoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of Propoxycyclohexane, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory to mitigate risks associated with this chemical.

I. Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, with detailed specifications for each item.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Double-gloving with heavyweight nitrile gloves (≥8 mil) for splash protection only. Immediate replacement upon contamination.Butyl rubber or Viton™ gloves for prolonged or immersion contact.
Eye Protection Tight-fitting chemical splash goggles.Full-face shield in addition to chemical splash goggles.
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridges (black color code).[1][2][3][4]Full-face respirator with organic vapor (OV) cartridges for eye and respiratory protection.
Body Protection Chemical-resistant lab coat.Chemical-resistant apron over a lab coat or a chemical-resistant suit for large quantities or splash potential.
Foot Protection Closed-toe shoes made of a chemically resistant material.Chemical-resistant shoe covers or boots.

II. Procedural Step-by-Step Guidance

A. Donning Personal Protective Equipment

Proper donning of PPE is crucial to ensure a complete protective barrier. It is recommended to have a trained observer to assist in this process.[5][6]

  • Hand Hygiene: Start by washing and drying hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat and, if required, a chemical-resistant apron.

  • Respiratory Protection: Fit the respirator mask to your face, ensuring a tight seal.

  • Eye Protection: Put on chemical splash goggles. If using a full-face respirator, this step is integrated.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

B. Doffing Personal Protective Equipment

The removal of PPE must be done carefully to prevent cross-contamination.[5][7] This process should ideally be supervised by a trained observer.[6]

  • Inspect and Decontaminate: Before removal, inspect gloves for any visible contamination. If grossly contaminated, wipe them down with a suitable decontaminating solution.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Body Protection: Unfasten the lab coat and apron, and peel it away from your body, turning it inside out as you remove it.

  • Eye Protection: Remove goggles from the back of your head.

  • Respiratory Protection: Remove the respirator from behind.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

III. Disposal Plan for Contaminated PPE

All PPE contaminated with this compound is considered hazardous waste and must be disposed of accordingly to prevent environmental contamination and exposure to others.[8][9]

Waste TypeContainer RequirementDisposal Procedure
Contaminated Gloves, Aprons, and other disposable PPE Labeled, sealed, and leak-proof hazardous waste container.[8][10]Place all contaminated disposable PPE into a designated hazardous waste container immediately after doffing. The container must be clearly marked with "Hazardous Waste" and the identity of the chemical.
Reusable PPE (e.g., Goggles, Face Shields, Respirators) N/ADecontaminate reusable PPE according to the manufacturer's instructions before storage and reuse.

Disposal Workflow:

  • Segregation: At the point of use, immediately place all contaminated disposable PPE into a designated, clearly labeled hazardous waste container.[9]

  • Container Management: Ensure the hazardous waste container is kept closed when not in use. Do not overfill the container.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[8]

IV. Experimental Workflow Visualization

The following diagram illustrates the procedural flow for handling this compound, from preparation to waste disposal, emphasizing the integration of PPE at each stage.

PPE_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal start Start don_ppe Don PPE start->don_ppe handle_chem Handle this compound don_ppe->handle_chem doff_ppe Doff PPE handle_chem->doff_ppe dispose_waste Dispose of Contaminated PPE doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.